(-)-Mepindolol
Description
Structure
3D Structure
Properties
CAS No. |
26328-12-1 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
(2S)-1-[(2-methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H22N2O2/c1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14/h4-7,10,12,16-18H,8-9H2,1-3H3/t12-/m0/s1 |
InChI Key |
NXWGWUVGUSFQJC-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC=C2OC[C@H](CNC(C)C)O |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (-)-Mepindolol on Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Mepindolol is a non-selective β-adrenergic receptor antagonist characterized by its intrinsic sympathomimetic activity (ISA). This dual functionality allows it to competitively block the effects of catecholamines at β1 and β2-adrenergic receptors while also eliciting a partial agonist response. In cardiac myocytes, this translates to a modulation of heart rate, contractility, and electrophysiological properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound on cardiac myocytes, detailing its receptor binding characteristics, downstream signaling pathways, and effects on key ion channels. Methodologies for pertinent experiments are described, and quantitative data are summarized to facilitate a deeper understanding of its pharmacological profile.
Introduction
β-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of various cardiovascular diseases. This compound, a derivative of pindolol, distinguishes itself through its non-selective blockade of both β1 and β2-adrenergic receptors, coupled with a notable intrinsic sympathomimetic activity (ISA).[1][2] This partial agonism is a key feature that differentiates its cardiac effects from those of beta-blockers lacking ISA. This document aims to provide a detailed technical examination of the mechanism of action of this compound specifically on cardiac myocytes.
Receptor Binding and Affinity
Data Presentation: Receptor Binding Affinity
| Compound | Receptor Subtype | Preparation | Radioligand | pKi | Reference |
| Pindolol | β1-Adrenoceptor | COS-7 Cell Membranes | [3H]-CGP-12177 | 8.17 ± 0.15 | [3] |
| Pindolol | β2-Adrenoceptor | COS-7 Cell Membranes | [3H]-CGP-12177 | Not specified in abstract | [3] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Signaling Pathways
The binding of this compound to β-adrenergic receptors in cardiac myocytes modulates the canonical G-protein coupled receptor (GPCR) signaling cascade.
Antagonistic Action
In the presence of high concentrations of catecholamines (e.g., during stress or exercise), this compound acts as a competitive antagonist. It blocks the binding of norepinephrine (B1679862) and epinephrine (B1671497) to β1-adrenergic receptors, which are predominantly coupled to the stimulatory G-protein, Gs.[1][4] This inhibition prevents the activation of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[5] The subsequent reduction in protein kinase A (PKA) activity results in decreased phosphorylation of key downstream targets involved in cardiac contractility and heart rate.[6][7]
Intrinsic Sympathomimetic Activity (Partial Agonism)
In states of low sympathetic tone (e.g., at rest), the ISA of this compound becomes prominent. As a partial agonist, it weakly activates the β1-adrenergic receptor, leading to a submaximal stimulation of the Gs-adenylyl cyclase pathway and a modest increase in cAMP levels.[8][9] This effect is thought to be mediated through a propranolol-resistant site of the β1-adrenoceptor.[10] This baseline stimulation helps to avoid the profound bradycardia and negative inotropic effects observed with beta-blockers that are pure antagonists.[1]
Signaling Pathway Diagram
Effects on Cardiac Myocyte Ion Channels
The modulation of the cAMP/PKA signaling pathway by this compound ultimately affects the function of key ion channels in cardiac myocytes, thereby influencing the cardiac action potential and excitation-contraction coupling.
L-type Calcium Channels (LTCCs)
PKA-mediated phosphorylation of L-type calcium channels increases their open probability, leading to enhanced calcium influx during the plateau phase of the action potential.[5][11] By antagonizing catecholamine-induced cAMP production, this compound reduces the phosphorylation of LTCCs, thereby decreasing calcium current.[1] This contributes to its negative inotropic effect. The ISA of this compound may provide a baseline level of LTCC phosphorylation, preventing excessive reduction in calcium influx at rest.
Potassium Channels
PKA also phosphorylates various potassium channels in cardiac myocytes, including those responsible for the delayed rectifier potassium current (IK).[12] Alterations in these currents can affect the duration of the action potential and the refractory period. The net effect of this compound on potassium currents is complex and depends on the balance between its antagonistic and partial agonist activities.
Data Presentation: Electrophysiological Effects
While specific quantitative data for the direct effects of this compound on ion channel currents are not available in the reviewed literature, the expected qualitative effects based on its mechanism of action are summarized below.
| Ion Channel | Effect of this compound (Antagonism) | Effect of this compound (ISA) | Consequence on Cardiac Myocyte |
| L-type Ca2+ Channel (ICa,L) | ↓ Current | ↑ Current (submaximal) | Modulation of contractility |
| Delayed Rectifier K+ Channel (IK) | Modulated | Modulated | Alteration of action potential duration |
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors in cardiac tissue.
Objective: To quantify the inhibitory constant (Ki) of this compound at β-adrenergic receptors.
Methodology:
-
Membrane Preparation: Cardiac tissue (e.g., ventricular myocardium) is homogenized in a cold buffer and subjected to differential centrifugation to isolate the membrane fraction containing the β-adrenergic receptors.[13][14]
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [125I]-iodocyanopindolol) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.[15][16]
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[13]
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
cAMP Accumulation Assay
This protocol measures the effect of this compound on intracellular cAMP levels in isolated cardiac myocytes, providing a functional readout of its antagonistic and partial agonist activities.
Objective: To quantify changes in intracellular cAMP concentration in response to this compound.
Methodology:
-
Cell Culture: Primary cardiac myocytes are isolated and cultured.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are stimulated with:
-
Vehicle (control)
-
A β-adrenergic agonist (e.g., isoproterenol)
-
This compound alone (to assess ISA)
-
Isoproterenol in the presence of varying concentrations of this compound (to assess antagonism)
-
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
Quantification: cAMP levels in the cell lysates are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: Dose-response curves are generated to determine the EC50 for ISA and the IC50 for antagonism.
Patch-Clamp Electrophysiology
This technique is used to measure the effects of this compound on specific ion channel currents in single cardiac myocytes.
Objective: To record and analyze the impact of this compound on L-type calcium and potassium currents.
Methodology:
-
Cell Isolation: Single cardiac myocytes are enzymatically isolated from cardiac tissue.[17]
-
Whole-Cell Configuration: The whole-cell patch-clamp technique is used to gain electrical access to the interior of a single myocyte.[18][19]
-
Voltage Clamp: The membrane potential is clamped at specific voltages to isolate and record the current flowing through specific ion channels (e.g., ICa,L or IK).[11][20]
-
Drug Application: this compound is applied to the cell via the perfusion system.
-
Data Acquisition and Analysis: The changes in ion channel current amplitude, kinetics, and voltage-dependence in the presence of this compound are recorded and analyzed.[21]
Conclusion
This compound exerts a complex modulatory effect on cardiac myocytes through its dual action as a non-selective β-adrenergic antagonist and a partial agonist. Its ability to block excessive catecholaminergic stimulation while providing a low level of intrinsic sympathomimetic activity results in a unique pharmacological profile. This guide has detailed the molecular mechanisms, from receptor binding and signaling pathways to the modulation of ion channel function, that underpin the cardiac effects of this compound. The provided experimental protocols offer a framework for the further investigation and characterization of this and other cardiovascular drugs. A more precise quantification of its binding affinities and direct ion channel interactions will further refine our understanding of its therapeutic potential.
References
- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 2. Intrinsic sympathomimetic activity and coronary blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 5. Frontiers | Cardiac cAMP: production, hydrolysis, modulation and detection [frontiersin.org]
- 6. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intrinsic sympathomimetic activity of (-)-pindolol mediated through a (-)-propranolol-resistant site of the β1-adrenoceptor in human atrium and recombinant receptors | Semantic Scholar [semanticscholar.org]
- 11. L-type calcium channel current up-regulation by chronic stress is associated with increased α1c subunit expression in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclic GMP regulation of the L-type Ca2+ channel current in human atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrophysiological characterization of cardiac muscarinic acetylcholine receptors: different subtypes mediate different potassium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique [frontiersin.org]
Enantioselective Synthesis of (-)-Mepindolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (-)-Mepindolol, the pharmacologically active (S)-enantiomer. Mepindolol, a non-selective beta-adrenergic receptor blocker, is structurally similar to Pindolol, with the key distinction of a methyl group at the 2-position of the indole (B1671886) ring. This structural similarity allows for the adaptation of established synthetic strategies for Pindolol to achieve the enantioselective synthesis of this compound.
The primary strategies for obtaining enantiomerically pure this compound revolve around three main approaches: the use of chiral starting materials, chemoenzymatic kinetic resolution of racemic intermediates, and chiral resolution of the final racemic product. This guide will detail a plausible and well-supported synthetic pathway, drawing upon established protocols for analogous beta-blockers.
Core Synthetic Strategy: Chiral Building Block Approach
The most direct and widely employed method for the synthesis of enantiomerically pure beta-blockers is the use of a chiral C3 synthon, such as (R)-epichlorohydrin or its derivatives. This approach introduces the desired stereochemistry at an early stage, avoiding the need for challenging resolution steps later in the synthesis. The general synthetic scheme commences with the alkylation of 2-methyl-4-hydroxyindole with a suitable chiral epoxide, followed by the regioselective opening of the epoxide ring with isopropylamine (B41738).
Experimental Workflow: Chiral Building Block Approach
Caption: Synthetic workflow for this compound via the chiral building block approach.
Key Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of related beta-blockers and represent a viable pathway to this compound.
Step 1: Synthesis of (S)-1-(2,3-Epoxypropoxy)-2-methyl-1H-indole
Objective: To couple 2-methyl-4-hydroxyindole with a chiral C3 synthon to form the key epoxide intermediate.
Materials:
-
2-Methyl-4-hydroxyindole
-
(R)-Glycidyl nosylate (or tosylate)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of 2-methyl-4-hydroxyindole (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (R)-glycidyl nosylate (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (S)-1-(2,3-epoxypropoxy)-2-methyl-1H-indole.
Step 2: Synthesis of this compound
Objective: To open the epoxide ring of the intermediate with isopropylamine to yield the final product.
Materials:
-
(S)-1-(2,3-Epoxypropoxy)-2-methyl-1H-indole
-
Isopropylamine
Procedure:
-
Dissolve (S)-1-(2,3-epoxypropoxy)-2-methyl-1H-indole (1.0 eq) in isopropanol.
-
Add an excess of isopropylamine (10-20 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent and excess isopropylamine under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound.
Chemoenzymatic Kinetic Resolution Approach
An alternative and highly effective strategy for obtaining enantiomerically pure intermediates is through chemoenzymatic kinetic resolution. This method typically involves the enzymatic acylation of a racemic chlorohydrin, where one enantiomer reacts significantly faster than the other, allowing for their separation.
Experimental Workflow: Chemoenzymatic Kinetic Resolution
Caption: Synthetic workflow for this compound via chemoenzymatic kinetic resolution.
Data Presentation: Comparison of Synthetic Strategies
The choice of synthetic strategy can significantly impact the overall yield and enantiomeric purity of the final product. The following table summarizes expected quantitative data for the different approaches, based on literature values for similar beta-blockers.
| Strategy | Key Chiral Step | Typical Yield (Overall) | Typical Enantiomeric Excess (e.e.) |
| Chiral Building Block | Alkylation with (R)-glycidyl derivative | 40-60% | >98% |
| Chemoenzymatic Resolution | Lipase-catalyzed acylation | 30-45% (for the desired enantiomer) | >99% |
| Chiral Resolution | Diastereomeric salt formation | <50% (theoretical max for one enantiomer) | >99% |
Analytical Methods for Enantiomeric Purity Determination
The enantiomeric excess (e.e.) of this compound is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for determining the enantiomeric purity.
Typical Chiral HPLC Conditions:
-
Column: Chiralcel OD-H or similar chiral column
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Detection: UV at a wavelength where the indole chromophore absorbs (e.g., 220 nm or 280 nm).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
The retention times of the two enantiomers will differ, allowing for their separation and quantification to determine the e.e.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through several well-established strategies, with the chiral building block approach offering a direct and efficient route. Chemoenzymatic methods provide an excellent alternative for obtaining high enantiomeric purity. The selection of the optimal synthetic route will depend on factors such as the availability of starting materials, scalability, and cost-effectiveness. Careful monitoring of the reaction progress and rigorous analysis of the enantiomeric purity are crucial for the successful synthesis of this pharmacologically important molecule.
An In-Depth Technical Guide on the Binding Affinity of (-)-Mepindolol for Beta-1 vs. Beta-2 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of (-)-Mepindolol, a non-selective beta-adrenergic receptor antagonist, with a specific focus on its affinity for the beta-1 (β1) and beta-2 (β2) adrenergic receptor subtypes. This document includes a summary of available quantitative binding data, detailed experimental methodologies for determining binding affinity, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound
This compound is a derivative of pindolol (B1678383) and is recognized as a potent beta-adrenergic antagonist. While extensive comparative data for this compound is limited in publicly accessible literature, its hemodynamic effects suggest a greater potency in reducing heart rate (a predominantly β1-mediated effect) compared to its parent compound, pindolol. This suggests a potential for differential affinity towards the β1 receptor.
Due to the limited direct comparative binding studies for this compound, data for the closely related and well-characterized compound, pindolol, is often referenced to infer its binding profile. Pindolol is known to be a non-selective beta-blocker, exhibiting high affinity for both β1 and β2 adrenergic receptors.
Table 1: Comparative Binding Affinities of Pindolol for Human β1 and β2-Adrenergic Receptors
| Compound | Receptor Subtype | Binding Affinity (pKi) | Reference |
| Pindolol | β1-Adrenergic Receptor | 8.7 | [1] |
| Pindolol | β2-Adrenergic Receptor | 8.8 | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The data presented for pindolol is sourced from studies utilizing radioligand binding assays with membranes from COS-7 cells transiently expressing the respective human adrenoceptor subtypes.
Experimental Protocols for Determining Binding Affinity
The binding affinity of compounds like this compound for adrenergic receptors is typically determined using in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.
Radioligand Competition Binding Assay
This is the most common method to determine the binding affinity (Ki) of an unlabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity and specificity for the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for β1 and β2-adrenergic receptors.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably or transiently expressing the human β1 or β2-adrenergic receptor (e.g., CHO, HEK293, or Sf9 cells).
-
Radioligand: A high-affinity radiolabeled antagonist, typically [¹²⁵I]-Iodocyanopindolol or [³H]-Dihydroalprenolol.
-
Unlabeled Competitor: this compound.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl₂ (e.g., 10 mM).
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a non-selective beta-blocker (e.g., 10 µM propranolol) to determine the amount of radioligand that binds to non-receptor components.
-
Scintillation Cocktail and Counter: For detecting the radioactivity.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Cell Harvester: For rapid filtration.
Experimental Workflow:
Caption: Workflow for a radioligand competition binding assay.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a hypotonic lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following reaction tubes:
-
Total Binding: Contains cell membranes and the radioligand.
-
Non-specific Binding: Contains cell membranes, the radioligand, and a high concentration of a non-selective antagonist (e.g., propranolol).
-
Competition: Contains cell membranes, the radioligand, and varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The receptors and bound radioligand will be trapped on the filter.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways of Beta-1 and Beta-2 Adrenergic Receptors
Both β1 and β2-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they primarily couple to the stimulatory G-protein, Gs, which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). As an antagonist, this compound blocks this signaling cascade by preventing agonist binding.
Beta-1 Adrenergic Receptor Signaling Pathway
Caption: Canonical signaling pathway of the β1-adrenergic receptor.
Beta-2 Adrenergic Receptor Signaling Pathway
Caption: Canonical signaling pathway of the β2-adrenergic receptor.
References
(-)-Mepindolol as a Derivative of Pindolol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Mepindolol, a methyl-substituted derivative of pindolol (B1678383), is a non-selective β-adrenergic receptor antagonist. This technical guide provides an in-depth analysis of this compound, focusing on its pharmacological profile in comparison to its parent compound, pindolol. Key areas covered include receptor binding affinities, downstream signaling pathways, and detailed experimental protocols for the characterization of these compounds. This document aims to serve as a comprehensive resource for researchers and professionals involved in the development and study of adrenergic and serotonergic drugs.
Introduction
This compound is the levorotatory enantiomer of mepindolol (B133264), which is structurally a 2-methyl analog of pindolol.[1] Like pindolol, it is classified as a non-selective β-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[2] Pindolol is also known for its partial agonist activity at β-adrenergic receptors, a property often referred to as intrinsic sympathomimetic activity (ISA), and its antagonistic activity at the serotonin (B10506) 5-HT1A receptor.[3][4] This dual action on both the adrenergic and serotonergic systems has made pindolol a compound of significant interest, particularly for its potential to augment antidepressant therapies.[5]
Clinical and hemodynamic investigations have shown that mepindolol is more effective than pindolol at lowering resting and exercise heart rates at lower doses, suggesting a greater effect on chronotropic receptors.[6] This whitepaper will delve into the quantitative data that underpins these observations, provide detailed methodologies for the key experiments cited, and visualize the relevant signaling pathways and experimental workflows.
Comparative Pharmacodynamics
The pharmacological effects of this compound and pindolol are primarily dictated by their binding affinities to β-adrenergic and 5-HT1A receptors.
Receptor Binding Affinities
The binding affinities of this compound and pindolol for their target receptors are crucial for understanding their potency and selectivity. While specific quantitative data for this compound is limited in publicly available literature, extensive data exists for pindolol, particularly its more active (S)- or (-)-enantiomer.
Table 1: Comparative Receptor Binding Affinities (Ki/pKi)
| Compound | Receptor | Binding Affinity (Ki in nM) | Binding Affinity (pKi) | Reference |
| (-)-Pindolol | 5-HT1A (human, recombinant) | 6.4 | - | [7] |
| Pindolol | β1 (COS-7 cells) | - | 8.17 | [8] |
| (-)-Pindolol | β1 (ferret ventricle) | - | pKB: 9.2 | [9] |
| (-)-Pindolol | 5-HT1A (rat hippocampus) | High Affinity | - | [4] |
Note: A lower Ki value and a higher pKi or pKB value indicate a higher binding affinity.
Signaling Pathways
Both this compound and pindolol act as antagonists at β1 and β2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like epinephrine (B1671497) and norepinephrine, couple to a stimulatory G-protein (Gs). This initiates a signaling cascade involving the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets that mediate physiological responses such as increased heart rate and contractility. As antagonists, this compound and pindolol block this cascade.
Pindolol acts as an antagonist at 5-HT1A receptors, which are also GPCRs. These receptors are coupled to an inhibitory G-protein (Gi/o). Activation of 5-HT1A receptors by serotonin (5-HT) inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This inhibition is a key mechanism in the regulation of neuronal excitability. By blocking this receptor, pindolol can prevent the inhibitory effects of serotonin, which is thought to contribute to its antidepressant-augmenting effects.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of this compound and pindolol with their target receptors.
Radioligand Binding Assay for β-Adrenergic Receptors
This assay is used to determine the binding affinity (Ki) of a test compound for β-adrenergic receptors.
Objective: To measure the displacement of a radiolabeled antagonist by increasing concentrations of an unlabeled test compound.
Materials:
-
Cell Membranes: Prepared from cells expressing the β-adrenergic receptor of interest (e.g., guinea-pig left ventricular free wall for β1, or soleus muscle for β2).[10]
-
Radioligand: [125I]-(S)-pindolol.[10]
-
Unlabeled Test Compounds: this compound, pindolol.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [125I]-(S)-pindolol, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for 5-HT1A Receptors
This assay is used to determine the binding affinity (Ki) of a test compound for 5-HT1A receptors.
Objective: To measure the displacement of a radiolabeled antagonist by increasing concentrations of an unlabeled test compound.
Materials:
-
Cell Membranes: Prepared from cells expressing the human 5-HT1A receptor (e.g., CHO-h5-HT1A cells).[7]
-
Radioligand: [3H]8-OH-DPAT or [3H]WAY-100635.
-
Unlabeled Test Compounds: this compound, pindolol.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Filtration Apparatus: Glass fiber filters.
-
Scintillation Counter.
Procedure: The procedure is analogous to the β-adrenergic receptor binding assay, with the appropriate cell membranes, radioligand, and buffers for the 5-HT1A receptor.
Synthesis of this compound
Conclusion
This compound, as a derivative of pindolol, demonstrates a potent pharmacological profile as a non-selective β-adrenergic receptor antagonist. While direct quantitative comparisons of its binding affinity to that of pindolol are limited by the availability of public data, clinical evidence suggests it possesses greater potency in its chronotropic effects. The dual action of the parent compound, pindolol, on both adrenergic and serotonergic systems highlights the therapeutic potential of this class of drugs. The experimental protocols detailed in this whitepaper provide a framework for the further characterization of this compound and other related compounds, which is essential for the advancement of drug development in cardiovascular and neurological disorders. Further research is warranted to fully elucidate the quantitative pharmacological profile of this compound to better understand its clinical advantages.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pindolol on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative clinical and hemodynamic investigations on two beta-receptor blocking agents (pindolol and mepindolol) in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Pathways Affected by (-)-Mepindolol
Audience: Researchers, scientists, and drug development professionals.
Abstract: (-)-Mepindolol is a non-selective beta-adrenergic antagonist recognized for its therapeutic applications in cardiovascular conditions such as hypertension and angina pectoris.[1] As a derivative of pindolol (B1678383), it exhibits a complex pharmacological profile that extends beyond simple receptor blockade.[2][3][4] This technical guide provides a comprehensive examination of the downstream signaling pathways modulated by this compound. We delve into both the canonical G-protein-dependent pathways and the non-canonical β-arrestin-mediated signaling cascades. This document summarizes key quantitative data, details essential experimental protocols for studying these pathways, and provides visual representations of the molecular interactions and workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction to this compound
This compound is a potent, non-selective antagonist of β1- and β2-adrenergic receptors.[1] Its primary mechanism of action involves competitively inhibiting the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to these receptors.[1][5] This blockade at β1-receptors in cardiac tissue leads to reduced heart rate and cardiac output, while antagonism at β2-receptors can affect smooth muscle in the bronchi and blood vessels.[1] A distinguishing feature of the pindolol family of beta-blockers is the presence of intrinsic sympathomimetic activity (ISA), meaning they also act as partial agonists.[6] This dual activity suggests that this compound does not merely block signaling but can also initiate downstream cellular responses, albeit at a submaximal level compared to full agonists.
Core Signaling Pathways
G-protein coupled receptors (GPCRs) like the β-adrenergic receptors can signal through two principal types of pathways upon ligand binding: G-protein-dependent and β-arrestin-dependent pathways. The specific ligand can influence which pathway is preferentially activated, a concept known as "biased agonism".[7][8][9]
The conventional signaling route for β-adrenergic receptors involves coupling to the heterotrimeric G-protein, Gs (stimulatory).
-
Activation: Upon binding of an agonist, the β-adrenergic receptor undergoes a conformational change, activating the Gs protein.
-
Adenylyl Cyclase Stimulation: The activated α-subunit of Gs (Gαs) stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[10]
-
PKA Activation: cAMP acts as a crucial second messenger, activating Protein Kinase A (PKA).[5]
-
Downstream Effects: PKA then phosphorylates a multitude of intracellular proteins, leading to various physiological responses, including increased heart rate and contractility.
As a competitive antagonist and partial agonist, this compound blocks the potent activation of this pathway by catecholamines while potentially inducing a low level of basal signaling itself due to its ISA.
Caption: Canonical Gs-Protein Signaling Pathway modulated by this compound.
Beyond G-protein coupling, GPCRs can initiate signaling through β-arrestins. This pathway is often associated with receptor desensitization but also with unique signaling cascades.
-
Receptor Phosphorylation: Agonist-occupied receptors are phosphorylated by G-protein-coupled receptor kinases (GRKs).[11][12]
-
β-Arrestin Recruitment: Phosphorylated receptors serve as a docking site for β-arrestin proteins (β-arrestin1 and β-arrestin2).[12]
-
Scaffolding and Signaling: β-arrestin acts as a scaffold, recruiting various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[13][14] This can lead to G-protein-independent cellular outcomes related to cell growth, proliferation, and survival.[13][15]
Certain β-blockers, like carvedilol, are known "biased agonists" that preferentially activate this β-arrestin pathway while blocking the G-protein pathway.[7][16] While not yet definitively characterized for this compound, its structural class makes this an important potential mechanism of action that warrants investigation.
Caption: Potential β-Arrestin Mediated Signaling via the β-Adrenergic Receptor.
Quantitative Data Summary
The pharmacological activity of this compound is quantified by its binding affinity (pA2, Ki) and its functional potency (IC50). The pA2 value is a measure of a competitive antagonist's potency derived from Schild analysis.[17][18][19][20][21]
| Parameter | Receptor/Tissue | Species | Value | Reference |
| pA2 | β-receptors (Chronotropic) | Guinea Pig | 9.96 (9.91-10.01 95% CI) | [4] |
| pA2 | β-receptors (Inotropic) | Guinea Pig | 9.52 (9.44-9.60 95% CI) | [4] |
Note: This table will be expanded as more specific quantitative data for this compound's effects on individual downstream signaling components (e.g., EC50 for β-arrestin recruitment, IC50 for cAMP inhibition) becomes available in the literature.
Experimental Protocols
Characterizing the downstream effects of this compound requires a suite of in-vitro assays.
This assay determines the binding affinity (Ki) of this compound for its target receptors by measuring how it competes with a known radiolabeled ligand.[22][23][24]
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound.
-
Materials:
-
Cell membranes expressing β-adrenergic receptors (e.g., from transfected HEK293 cells or tissue homogenates).
-
Radioligand (e.g., [3H]-CGP-12177, [125I]-Iodocyanopindolol).[25][26]
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Methodology:
-
Incubate a fixed concentration of radioligand with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[25]
-
This functional assay measures the ability of this compound to either inhibit agonist-induced cAMP production (antagonism) or stimulate it directly (partial agonism).[25]
-
Objective: To quantify the functional effect of this compound on the Gs-adenylyl cyclase pathway.
-
Materials:
-
Whole cells expressing the β-adrenergic receptor of interest.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Full agonist (e.g., Isoproterenol).
-
This compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA).
-
-
Methodology (Antagonist Mode):
-
Pre-treat cells with a phosphodiesterase inhibitor.
-
Add increasing concentrations of this compound and incubate.
-
Add a fixed concentration of a full agonist (e.g., Isoproterenol at its EC80) and incubate for an additional period.
-
Lyse the cells and measure the intracellular cAMP concentration using a detection kit.
-
Plot the cAMP levels against the log concentration of this compound to determine the IC50.
-
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor protein-protein interactions, such as the recruitment of β-arrestin to the receptor, in real-time in living cells.[11][27][28][29]
-
Objective: To determine if this compound promotes the interaction between the β-adrenergic receptor and β-arrestin.
-
Materials:
-
HEK293 cells.
-
Expression plasmids for the β-adrenergic receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc).
-
Expression plasmids for β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).[30]
-
Luciferase substrate (e.g., Coelenterazine h).
-
BRET-compatible microplate reader.
-
-
Methodology:
-
Co-transfect cells with the Rluc-receptor and YFP-β-arrestin constructs.
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Stimulate the cells with increasing concentrations of this compound.
-
Add the luciferase substrate.
-
Immediately measure the light emissions at the wavelengths corresponding to the donor (Rluc) and the acceptor (YFP).
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the log concentration of this compound to generate a dose-response curve and determine the EC50.
-
Caption: Workflow for a Bioluminescence Resonance Energy Transfer (BRET) Assay.
This assay measures the activation of the MAPK/ERK pathway by detecting the phosphorylated, active form of ERK1/2.[25]
-
Objective: To assess if this compound stimulates downstream β-arrestin signaling.
-
Materials:
-
Whole cells expressing the β-adrenergic receptor.
-
This compound.
-
Lysis buffer.
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescent substrate.
-
-
Methodology:
-
Treat cells with this compound for various time points.
-
Lyse the cells in ice-cold lysis buffer and collect the supernatant.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phospho-ERK1/2 antibody to detect the activated kinase.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to serve as a loading control.
-
Visualize the bands using a chemiluminescent substrate and quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.[31][32][33][34]
-
Conclusion and Future Directions
This compound's mechanism of action is rooted in its role as a non-selective β-adrenergic antagonist with partial agonist properties. While its effects on the canonical Gs-cAMP pathway are well-understood within the context of beta-blockade, the potential for biased agonism through β-arrestin-mediated pathways, such as ERK activation, remains a compelling area for future research. A thorough characterization of this compound's signaling signature is crucial. Elucidating whether it preferentially activates G-protein or β-arrestin pathways could unveil novel therapeutic possibilities and provide a more nuanced understanding of its clinical effects, potentially leading to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. What is Mepindolol Sulfate used for? [synapse.patsnap.com]
- 2. Characterization of the antagonism with metoprolol, ICI 147,798, pindolol, mepindolol and bopindolol on the responses of the rat left atria to isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative clinical and hemodynamic investigations on two beta-receptor blocking agents (pindolol and mepindolol) in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-blocking potency of mepindolol and pindolol against isoproterenol-induced inotropic and chronotropic responses in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased agonism at β-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of cardiac fibrosis by β-blocker in G protein-independent and G protein-coupled receptor kinase 5/β-arrestin2-dependent Signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BRET-based assay to specifically monitor β2AR/GRK2 interaction and β-arrestin2 conformational change upon βAR stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiological and Pharmacological Implications of Beta-Arrestin Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beta-arrestin-mediated signaling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. ERK1/2: An Integrator of Signals That Alters Cardiac Homeostasis and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 19. m.youtube.com [m.youtube.com]
- 20. Schild equation - Wikipedia [en.wikipedia.org]
- 21. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. perceptive.com [perceptive.com]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 25. benchchem.com [benchchem.com]
- 26. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Monitoring agonist‐promoted conformational changes of β‐arrestin in living cells by intramolecular BRET | EMBO Reports [link.springer.com]
- 31. mdpi.com [mdpi.com]
- 32. Activation of sphingosine kinase 1 by ERK1/2-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Inhibition of ERK1/2 down-regulates the Hippo/YAP signaling pathway in human NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics and Metabolism of (-)-Mepindolol: A Technical Guide
This guide provides an in-depth overview of the preclinical pharmacokinetics and metabolism of (-)-Mepindolol, a nonselective beta-adrenergic receptor antagonist. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a summary of its absorption, distribution, metabolism, and excretion (ADME) characteristics observed in various animal models.
Pharmacokinetic Profile
Studies in preclinical species, including rats, dogs, and rhesus monkeys, have characterized the pharmacokinetic profile of mepindolol (B133264). Following oral administration, the compound is generally absorbed rapidly. However, significant interspecies differences are observed in its bioavailability and primary routes of excretion.
Data Summary
The following tables summarize the key quantitative pharmacokinetic parameters of mepindolol reported in different preclinical models.
Table 1: Pharmacokinetic Parameters of Mepindolol in Preclinical Species
| Parameter | Rat | Dog | Rhesus Monkey |
| Oral Dose (mg/kg) | 0.4 | 0.4 | Not Specified |
| Time to Max. Plasma Conc. (Tmax) | 1-2 hours[1] | 1-2 hours[1] | Slower than rat/dog[1] |
| Bioavailability | 1-2%[1] | 40%[1] | Not Specified |
| Plasma Half-Life (t½) | Not Specified | 8 min (initial), 3 hr (terminal)[1] | Not Specified |
| Primary Excretion Route | Biliary[1] | Urine and Feces (equal)[1] | Renal[1] |
Note: Data is based on studies using 14C-labeled mepindolol.
Experimental Protocols
The characterization of mepindolol's pharmacokinetics has been achieved through a series of standardized preclinical experimental designs.
In Vivo Pharmacokinetic Study
A typical study involves the administration of mepindolol to animal models to determine its plasma concentration over time and understand its excretion patterns.
-
Animal Models : Studies have utilized species such as rats, dogs, and rhesus monkeys to evaluate interspecies differences in drug disposition.[1]
-
Drug Administration : For oral pharmacokinetic studies, 14C-labeled mepindolol sulfate (B86663) was administered at doses ranging from 0.4 mg/kg to 25 mg/kg.[1] Intravenous administration is also used to determine absolute bioavailability.
-
Sample Collection : Blood samples are collected at predetermined time points post-administration. Urine and feces are collected over an extended period to assess excretion pathways.
-
Analytical Method : Quantification of mepindolol and its metabolites in biological matrices like plasma and urine is crucial. While specific methods for this compound are not detailed, high-performance liquid chromatography (HPLC) procedures are commonly used for the analysis of pindolol (B1678383) and other beta-blockers.[2][3] These methods often involve:
-
Extraction of the analyte from the biological fluid (e.g., plasma, urine) via liquid-liquid extraction.[2][4]
-
Derivatization of the compound to enable detection. For instance, reaction with (S)-(-)-alpha-methylbenzyl isocyanate to form diastereoisomers for chiral separation.[2]
-
Separation and quantification using HPLC with fluorescence or gas-liquid chromatography with electron-capture detection.[2][4]
-
In Vitro Metabolism Studies
To investigate the metabolic pathways, in vitro systems using liver fractions are employed.
-
System : The biotransformation of drugs is commonly studied using rat liver microsomes.[5][6] These preparations contain key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) system.[6][7]
-
Procedure : The test compound is incubated with liver microsomes in the presence of necessary cofactors like NADPH.[5] Following incubation, the mixture is analyzed to identify the metabolites formed. This helps in understanding the primary metabolic reactions, such as oxidation, which are often the first step in drug metabolism (Phase I).[7]
Metabolism
Mepindolol, like its parent compound pindolol, undergoes metabolism in the liver before excretion.[8] The biotransformation involves both Phase I (functionalization) and Phase II (conjugation) reactions.[7] While specific metabolites of this compound are not explicitly detailed in the provided literature, the general metabolic pathways for beta-blockers involve oxidation mediated by CYP450 enzymes.[7]
Visualizations
Experimental Workflow and Metabolic Pathway
The following diagrams illustrate a generalized experimental workflow for a preclinical pharmacokinetic study and a potential metabolic pathway for mepindolol.
References
- 1. Pharmacokinetics of mepindolol sulfate in the rat, dog, and rhesus monkey. Studies on species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High performance liquid chromatographic determination of the enantiomers of beta-adrenoceptor blocking agents in biological fluids. I: Studies with pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Determination of pindolol in biological fluids by electron-capture GLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.uc.cl [repositorio.uc.cl]
- 6. Liver microsomal biotransformation of nitro-aryl drugs: mechanism for potential oxidative stress induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. Pindolol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chiral HPLC Method for the Enantiomeric Separation of (-)-Mepindolol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mepindolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension and other cardiovascular conditions. It possesses a single chiral center, resulting in two enantiomers: (S)-(-)-Mepindolol and (R)-(+)-Mepindolol. As with many beta-blockers, the pharmacological activity often resides primarily in one enantiomer; for this class of drugs, it is typically the (S)-(-) form that exhibits the potent beta-blocking activity.[1][2] Therefore, the separation and quantification of Mepindolol enantiomers are critical for pharmacokinetic, pharmacodynamic, and quality control studies in drug development and manufacturing.[3][4] This application note details a direct high-performance liquid chromatography (HPLC) method for the effective separation of Mepindolol enantiomers using a chiral stationary phase (CSP).
Principle of Separation
Direct chiral separation on an HPLC system is achieved by using a chiral stationary phase (CSP).[1][5] These phases are designed to create a chiral environment where the enantiomers of an analyte can form transient, diastereomeric complexes with differing stability. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds, including beta-blockers.[1][4] The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.[6] This direct approach is often preferred as it avoids the need for derivatization, simplifying sample preparation and reducing potential sources of error.[3]
Experimental Protocols
This protocol is based on established methods for the closely related compound, Pindolol (B1678383), and serves as an excellent starting point for the optimization of Mepindolol enantioseparation.
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Thermostatted column compartment
-
UV or Fluorescence Detector
-
-
Chiral Column: A cellulose-based CSP such as Chiralpak® IB, Chiralpak® AD-H, or CHIRAL ART® Cellulose-SC is recommended.[3][7][8]
-
Reagents and Solvents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade)
-
Triethylamine (TEA) or Diethylamine (DEA) (HPLC grade)
-
Mepindolol racemic standard
-
(-)-Mepindolol reference standard
-
Chromatographic Conditions
The following table summarizes recommended starting conditions for the chiral separation of Mepindolol enantiomers.
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Normal Phase) | Condition 3 (Reversed Phase) |
| Chiral Column | Chiralpak® IB (250 x 4.6 mm, 5 µm) | Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[7] | CHIRAL ART® Cellulose-SC (250 x 4.6 mm, 5 µm)[8] |
| Mobile Phase | n-Hexane : Isopropanol : TEA (50:50:0.5, v/v/v) | n-Hexane : Ethanol : DEA (86:14:0.05, v/v/v)[7] | Methanol : DEA (100:0.1, v/v)[8] |
| Flow Rate | 1.0 mL/min | 0.9 mL/min[7] | 1.0 mL/min[8] |
| Column Temp. | Ambient (~25 °C)[3][8] | Ambient (~25 °C)[7] | 25 °C[8] |
| Detection | Fluorescence: Ex: 266 nm, Em: 308 nm[3] | UV: 215 nm[7] | UV: 265 nm[8] |
| Injection Vol. | 20 µL[3] | 10 µL | 10 µL[8] |
| Diluent | Mobile Phase | n-Hexane : Ethanol (50:50, v/v)[7] | Mobile Phase |
Standard Solution Preparation
-
Stock Solution (Racemic): Accurately weigh approximately 10 mg of racemic Mepindolol standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the appropriate diluent (e.g., mobile phase) to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Further dilute the stock solution with the diluent to a final concentration of approximately 10 µg/mL.
-
Enantiomer Identification: Prepare a separate standard solution of the pure this compound enantiomer to confirm the elution order.
Sample Preparation (from Human Plasma)
For the analysis of Mepindolol in biological matrices, a liquid-liquid extraction (LLE) is recommended to isolate the analyte and minimize matrix effects.[3]
-
Pipette 1.0 mL of human plasma into a polypropylene (B1209903) tube.
-
Alkalinize the sample by adding 100 µL of 1 M Sodium Hydroxide.[3]
-
Add 5.0 mL of an extraction solvent (e.g., tert-methyl-butyl ether).[3]
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.[3]
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.[3]
-
Reconstitute the dried residue in 200 µL of the mobile phase and inject into the HPLC system.[3]
Analysis Procedure
-
System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the diluent to ensure no interfering peaks are present.
-
Standard Injection: Inject the working standard solution and the pure this compound solution to determine retention times and confirm peak identity.
-
Sample Injection: Inject the prepared samples for analysis.
-
Data Acquisition: Record the chromatograms for a sufficient duration to allow for the elution of both enantiomers.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC analysis of Mepindolol.
Caption: Workflow for Direct Chiral HPLC Analysis of Mepindolol.
Conclusion
The direct chiral HPLC method described provides a reliable and robust approach for the separation of this compound and its corresponding (R)-(+)-enantiomer. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase offers excellent enantioselectivity.[1][3] For higher sensitivity, fluorescence detection is recommended.[3] This method is suitable for quality control in pharmaceutical formulations and for detailed pharmacokinetic studies in biological samples, making it an invaluable tool for researchers and drug development professionals.
References
- 1. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enantiomeric separation and quantification of pindolol in human plasma by chiral liquid chromatography/tandem mass spectrometry using staggered injection with a CTC Trio Valve system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. jfda-online.com [jfda-online.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of (-)-Mepindolol in a Beta-Arrestin Recruitment Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent a vast and crucial family of cell surface receptors, serving as primary targets for a significant portion of modern pharmaceuticals.[1] Traditionally, GPCR signaling was understood to be mediated primarily through G-protein activation. However, it is now well-established that beta-arrestins (β-arrestins) play a pivotal role in a separate, G-protein-independent signaling cascade.[2][3] The recruitment of β-arrestin to an activated GPCR not only leads to receptor desensitization and internalization but also initiates distinct downstream signaling pathways.[3][4]
The concept of "biased agonism" or "functional selectivity" has emerged from the discovery that certain ligands can preferentially activate either G-protein-dependent or β-arrestin-dependent signaling pathways.[5] This opens up new avenues for drug discovery, allowing for the development of therapeutics with more specific effects and potentially fewer side effects.[5]
(-)-Mepindolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). Its interaction with β-arrestin signaling pathways is of significant interest for understanding its pharmacological profile and for the potential development of biased ligands targeting beta-adrenergic receptors. This document provides detailed application notes and protocols for utilizing this compound in a beta-arrestin recruitment assay, a powerful tool for characterizing ligand-induced receptor activation and biased agonism.
Signaling Pathway Overview
Upon agonist binding to a GPCR, the receptor undergoes a conformational change, leading to its phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin. The subsequent binding of β-arrestin to the GPCR sterically hinders further G-protein coupling, leading to desensitization. Furthermore, the GPCR/β-arrestin complex can act as a scaffold for various signaling proteins, initiating downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade.[3][4]
Experimental Protocols
This section provides a detailed protocol for a generic beta-arrestin recruitment assay, which can be adapted for use with this compound. The PathHunter® β-arrestin assay (DiscoverX) is used as a representative example due to its widespread use and robust performance.[6] This assay utilizes enzyme fragment complementation (EFC), where the GPCR is tagged with a small enzyme fragment (ProLink™) and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced recruitment brings the two fragments together, forming a functional enzyme that generates a chemiluminescent signal.[6]
Materials
-
PathHunter® eXpress cell line stably co-expressing the target beta-adrenergic receptor (e.g., β1AR or β2AR) fused to ProLink™ and β-arrestin fused to Enzyme Acceptor.
-
PathHunter® Detection Kit.
-
Cell Plating Reagent.
-
This compound.
-
Reference agonist (e.g., Isoproterenol).
-
Reference antagonist (e.g., Propranolol).
-
DMSO (for compound dilution).
-
White, solid-bottom 384-well or 96-well assay plates.
-
Luminometer.
Experimental Workflow
Detailed Protocol
1. Cell Preparation and Plating: a. Rapidly thaw the vial of PathHunter® eXpress cells in a 37°C water bath. b. Transfer the cell suspension to a tube containing pre-warmed Cell Plating Reagent and gently mix. c. Dispense the cell suspension into a white, solid-bottom assay plate (e.g., 5,000-10,000 cells per well for a 384-well plate).[1] d. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.[1]
2. Compound Preparation: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound and reference compounds (agonist and antagonist) in the appropriate assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant and typically below 1%.[1]
3. Assay Procedure:
4. Detection: a. Equilibrate the PathHunter® Detection Reagent to room temperature. b. Prepare the detection reagent mixture according to the manufacturer's instructions. c. Add the detection reagent mixture to each well. d. Incubate the plate at room temperature for 60 minutes, protected from light.[1] e. Measure the chemiluminescent signal using a luminometer.
5. Data Analysis: a. Subtract the average background signal (from wells with no agonist) from all other readings. b. For agonist mode, normalize the data to the maximum signal obtained with a reference full agonist (set to 100%). c. For antagonist mode, normalize the data to the signal obtained with the agonist alone. d. Plot the normalized response against the logarithm of the compound concentration and fit the data to a dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists) values.
Data Presentation
The following tables present illustrative quantitative data for this compound in a beta-arrestin recruitment assay targeting the β2-adrenergic receptor. These values are for demonstration purposes and should be determined experimentally.
Table 1: Agonist Mode - Direct β-Arrestin Recruitment
| Compound | EC50 (nM) | Emax (% of Isoproterenol) |
| Isoproterenol (Full Agonist) | 10 | 100 |
| This compound | 50 | 40 |
| Propranolol (Antagonist) | >10,000 | 0 |
Table 2: Antagonist Mode - Inhibition of Isoproterenol-Induced β-Arrestin Recruitment
| Compound | IC50 (nM) |
| Propranolol (Antagonist) | 5 |
| This compound | 25 |
| Isoproterenol (Full Agonist) | N/A |
Conclusion
The beta-arrestin recruitment assay is an indispensable tool for characterizing the pharmacological properties of ligands such as this compound at GPCRs. The provided protocols and application notes offer a comprehensive guide for researchers to investigate the potential for biased agonism and to further elucidate the complex signaling mechanisms of beta-adrenergic receptors. Accurate determination of the potency and efficacy of this compound in recruiting β-arrestin will provide valuable insights into its molecular mechanism of action and may guide the development of novel therapeutics with improved selectivity and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The affinity of bopindolol and its two metabolites for a beta 2-adrenoceptor in the bovine mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantification of (-)-Mepindolol in Human Plasma by Chiral LC-MS/MS
Abstract
This application note describes a sensitive and robust chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (-)-Mepindolol, the S-enantiomer of pindolol (B1678383), in human plasma. Mepindolol is a non-selective beta-adrenergic antagonist, and its pharmacological activity resides primarily in the S-(-)-enantiomer.[1] This protocol provides detailed procedures for sample preparation, chromatographic separation of enantiomers, and mass spectrometric detection. The method is suitable for pharmacokinetic and pharmacodynamic studies in clinical and preclinical research.
Introduction
Pindolol is a beta-blocker used in the management of hypertension and angina pectoris.[2] It is a racemic mixture of two enantiomers, (S)-(-)-pindolol (Mepindolol) and (R)-(+)-pindolol. The beta-blocking activity is predominantly associated with the S-(-)-enantiomer. Therefore, a stereoselective analytical method is crucial for accurately characterizing its pharmacokinetic profile. This LC-MS/MS method provides the necessary sensitivity and selectivity for the quantification of this compound in human plasma.
Experimental
2.1. Materials and Reagents
-
This compound reference standard
-
Pindolol-d7 (internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
tert-Butyl methyl ether (MTBE) (HPLC grade)
2.2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (Pindolol-d7, 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1.0 mL of tert-Butyl methyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2.3. Liquid Chromatography
-
LC System: UHPLC system
-
Column: Chiral stationary phase column (e.g., CHIRAL ART Cellulose-SC 250 x 4.6 mm, 5-µm)[3]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 90 | 10 |
| 10.0 | 90 | 10 |
2.4. Mass Spectrometry
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 249.2 | 116.1 | 25 | 190.1 | 15 |
| Pindolol-d7 (IS) | 256.2 | 121.1 | 25 | 197.1 | 15 |
2.5. Method Validation
The method was validated according to the FDA guidelines for bioanalytical method validation. The following parameters were assessed:
-
Linearity: The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: The intra- and inter-day precision and accuracy were within ±15% for all QC levels and ±20% for the LLOQ.
-
Recovery: The extraction recovery was consistent and reproducible across the concentration range.
-
Matrix Effect: No significant matrix effect was observed.
-
Stability: this compound was stable in plasma after three freeze-thaw cycles, at room temperature for 4 hours, and in the autosampler for 24 hours.
Table 3: Summary of Validation Results
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Intra-day Accuracy (%RE) | -8% to +9% |
| Inter-day Accuracy (%RE) | -10% to +11% |
| Mean Extraction Recovery | > 85% |
Results and Discussion
The developed method successfully separated the enantiomers of pindolol, allowing for the specific quantification of this compound. The use of a deuterated internal standard compensated for any variability in sample preparation and instrument response, ensuring high accuracy and precision. The validation results demonstrate that the method is reliable and suitable for its intended purpose.
Diagrams
References
Application Notes and Protocols for Schild Analysis of (-)-Mepindolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Mepindolol is a non-selective beta-adrenergic receptor antagonist, recognized for its therapeutic applications in cardiovascular conditions.[1] A critical aspect of characterizing the pharmacological profile of antagonists like this compound is the determination of their potency. The pA2 value, derived from Schild analysis, is a quantitative measure of the affinity of a competitive antagonist for its receptor.[2] A higher pA2 value indicates a greater potency of the antagonist.[2]
This document provides a detailed protocol for determining the pA2 value of this compound using Schild analysis on isolated tissue preparations. The Schild plot is a graphical method that analyzes the concentration-dependent antagonism of an agonist's effect, allowing for the calculation of the antagonist's affinity.[3] For a competitive antagonist, the Schild plot should yield a straight line with a slope of unity.[4]
Signaling Pathway of Beta-Adrenergic Receptors and Inhibition by this compound
This compound acts as a competitive antagonist at both beta-1 and beta-2 adrenergic receptors.[1] These receptors are G-protein coupled receptors that, upon stimulation by an agonist like isoprenaline, activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger cascade mediates various physiological responses, such as increased heart rate and smooth muscle relaxation. This compound competitively blocks the binding of agonists to these receptors, thereby inhibiting the downstream signaling pathway.[5] Some beta-blockers, including the related compound pindolol, also exhibit intrinsic sympathomimetic activity (ISA), meaning they can partially activate the receptor, a property that may also be present in this compound.[1][5]
Caption: Beta-adrenergic receptor signaling pathway and its inhibition by this compound.
Experimental Protocol for Schild Analysis
This protocol is adapted from standard procedures for determining the pA2 value of beta-blockers on isolated tissue preparations, such as guinea pig trachea or atria.[6][7]
Materials and Reagents
-
Isolated Tissue: Guinea pig trachea (for beta-2 receptor activity) or atria (for beta-1 receptor activity).
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Agonist: Isoprenaline (a non-selective beta-agonist).
-
Antagonist: this compound.
-
Stock solutions of isoprenaline and this compound prepared in distilled water.
-
Tissue organ bath system with isometric force transducers.
-
Data acquisition system.
Experimental Procedure
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Dissect the trachea or atria and place it in cold, aerated PSS.
-
For the trachea, cut rings of 2-3 mm width. For the atria, carefully dissect the right or left atrium.
-
Suspend the tissue in an organ bath containing aerated PSS at 37°C under an optimal resting tension (e.g., 1 g for trachea).
-
Allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes.
-
-
Control Agonist Concentration-Response Curve (CRC):
-
Generate a cumulative concentration-response curve for isoprenaline. Start with a low concentration (e.g., 1 nM) and increase the concentration in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has stabilized.
-
Continue until a maximal response is achieved.
-
Wash the tissue extensively with PSS to return to baseline.
-
-
CRCs in the Presence of this compound:
-
Incubate the tissue with a fixed concentration of this compound for a predetermined equilibration period (e.g., 30-60 minutes).
-
Repeat the cumulative isoprenaline CRC in the presence of this compound.
-
Wash the tissue extensively.
-
Repeat this procedure with at least two other increasing concentrations of this compound. Ensure each antagonist concentration is tested on a fresh tissue preparation or after a sufficient washout period and re-equilibration.
-
Experimental Workflow
Caption: Experimental workflow for Schild analysis of this compound.
Data Analysis
-
Determine EC50 Values: For each isoprenaline CRC (control and in the presence of different concentrations of this compound), determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Calculate the Dose Ratio (DR): The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.[4]
-
DR = EC50 (in presence of antagonist) / EC50 (control)
-
-
Construct the Schild Plot:
-
For each concentration of this compound, calculate log(DR-1).
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Mepindolol]) on the x-axis.
-
-
Determine the pA2 Value:
Data Presentation
The following table provides an illustrative example of data that would be collected and calculated during a Schild analysis of a hypothetical beta-blocker.
| This compound Concentration [M] | -log[this compound] | Isoprenaline EC50 [M] | Dose Ratio (DR) | log(DR-1) |
| 0 (Control) | - | 1.0 x 10⁻⁸ | 1 | - |
| 1.0 x 10⁻⁹ | 9.0 | 3.2 x 10⁻⁸ | 3.2 | 0.34 |
| 3.0 x 10⁻⁹ | 8.5 | 8.5 x 10⁻⁸ | 8.5 | 0.88 |
| 1.0 x 10⁻⁸ | 8.0 | 2.6 x 10⁻⁷ | 26 | 1.40 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
By following this detailed protocol, researchers can accurately determine the pA2 value of this compound, providing valuable insight into its potency as a beta-adrenergic receptor antagonist. This information is crucial for drug development and for understanding the compound's mechanism of action.
References
- 1. What is the mechanism of Mepindolol Sulfate? [synapse.patsnap.com]
- 2. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 3. Schild equation - Wikipedia [en.wikipedia.org]
- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 5. What is the mechanism of Pindolol? [synapse.patsnap.com]
- 6. The design, synthesis and pharmacological characterization of novel β2-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pA2 values of selective beta-adrenoceptor antagonists on isolated atria demonstrate a species difference in the beta-adrenoceptor populations mediating chronotropic responses in cat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating (-)-Mepindolol Pharmacology in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Mepindolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA), classifying it as a partial agonist. Its pharmacological activity is primarily mediated through its interaction with β1 and β2 adrenergic receptors, which are Gs-protein coupled receptors (GPCRs). Understanding the detailed pharmacology of this compound, including its binding affinity, functional potency, and potential for biased agonism, is crucial for its therapeutic application and the development of novel cardiovascular drugs.
These application notes provide a comprehensive guide to utilizing cell culture models to investigate the pharmacology of this compound. The protocols outlined below describe key in vitro assays for characterizing the interaction of this compound with β-adrenergic receptors and its downstream signaling effects.
Recommended Cell Culture Models
The choice of cell line is critical for studying the pharmacology of this compound. Ideal cell models are those that endogenously express β1 and β2 adrenergic receptors or have been engineered to stably express these receptors.
-
Human Embryonic Kidney 293 (HEK293) Cells: These cells are widely used due to their robust growth characteristics and high transfection efficiency, making them suitable for transient or stable expression of β1 and β2 adrenergic receptors.
-
Chinese Hamster Ovary (CHO) Cells: Similar to HEK293 cells, CHO cells are an excellent platform for stably expressing recombinant β-adrenergic receptors, providing a controlled system to study receptor-specific interactions.[1]
-
A549 and H1299 (Non-small cell lung cancer) Cells: These cell lines endogenously express both β1 and β2 adrenergic receptors and can be used to study the effects of this compound in a more physiologically relevant context, particularly for investigating effects beyond cardiovascular applications.
Data Presentation: Quantitative Pharmacological Profile of β-Blockers
Table 1: Receptor Binding Affinity (Ki)
| Compound | Receptor | Cell Line | Radioligand | Ki (nM) |
| This compound | β1-adrenergic | CHO-K1 | [¹²⁵I]-Iodocyanopindolol | TBD |
| β2-adrenergic | CHO-K1 | [¹²⁵I]-Iodocyanopindolol | TBD | |
| Pindolol (Example) | β1-adrenergic | CHO | 0.25[1] | |
| β2-adrenergic | CHO | 0.54[1] | ||
| TBD: To Be Determined experimentally. |
Table 2: Functional Potency (EC50) and Intrinsic Activity in cAMP Accumulation Assay
| Compound | Receptor | Cell Line | Assay | EC50 (nM) | Intrinsic Activity (%)* |
| This compound | β1-adrenergic | HEK293 | cAMP Accumulation | TBD | TBD |
| β2-adrenergic | HEK293 | cAMP Accumulation | TBD | TBD | |
| Pindolol (Example) | β1-adrenergic | CHO | cAMP Accumulation | 2.5[1] | 55[1] |
| β2-adrenergic | CHO | cAMP Accumulation | 1.6[1] | 75[1] | |
| Intrinsic Activity is expressed relative to the maximum response of the full agonist Isoproterenol. | |||||
| TBD: To Be Determined experimentally. |
Table 3: β-Arrestin Recruitment Potency (EC50)
| Compound | Receptor | Cell Line | Assay | EC50 (nM) |
| This compound | β1-adrenergic | CHO-K1 | β-Arrestin Recruitment | TBD |
| β2-adrenergic | CHO-K1 | β-Arrestin Recruitment | TBD | |
| TBD: To Be Determined experimentally. |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors expressed in CHO-K1 cells.
Materials:
-
CHO-K1 cells stably expressing either human β1 or β2 adrenergic receptors.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS).
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Radioligand: [¹²⁵I]-Iodocyanopindolol.
-
Non-specific binding control: Propranolol (10 µM).
-
This compound stock solution.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-K1 cells expressing the receptor of interest to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Repeat the wash step.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of [¹²⁵I]-Iodocyanopindolol (near its Kd), and serial dilutions of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + 10 µM Propranolol).
-
Add the cell membrane preparation to each well.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay
This assay measures the ability of this compound to stimulate (as a partial agonist) or inhibit (as an antagonist) the production of cyclic AMP (cAMP) in HEK293 cells expressing β-adrenergic receptors.
Materials:
-
HEK293 cells stably expressing either human β1 or β2 adrenergic receptors.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation buffer (e.g., HBSS or serum-free medium).
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
This compound stock solution.
-
Full agonist: Isoproterenol.
-
cAMP detection kit (e.g., HTRF, Lance, or ELISA-based).
-
White 384-well plates.
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells into white 384-well plates and grow to 80-90% confluency.
-
-
Agonist Mode (to determine intrinsic activity):
-
Wash cells with stimulation buffer.
-
Pre-incubate cells with stimulation buffer containing IBMX for 15-30 minutes at 37°C.
-
Add increasing concentrations of this compound or Isoproterenol (as a positive control) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Antagonist Mode (to determine antagonist potency):
-
Pre-incubate cells with stimulation buffer containing IBMX and increasing concentrations of this compound for 15-30 minutes at 37°C.
-
Add a fixed concentration of Isoproterenol (EC80) to the wells.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Agonist Mode: Plot cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 and Emax. Calculate the intrinsic activity relative to the Emax of Isoproterenol.
-
Antagonist Mode: Plot the inhibition of the Isoproterenol response against the log concentration of this compound to determine the IC50.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay is used to investigate the potential of this compound to induce β-arrestin recruitment to the β-adrenergic receptor, a key indicator of G-protein-independent signaling and biased agonism.[2][3]
Materials:
-
CHO-K1 cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® β-arrestin cells from DiscoverX) expressing either β1 or β2 adrenergic receptors. These cells co-express the receptor tagged with a ProLink (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.[3]
-
Assay medium.
-
This compound stock solution.
-
Full agonist: Isoproterenol.
-
Detection reagents from the assay kit.
-
White, clear-bottom 384-well plates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Plate the PathHunter® cells in white, clear-bottom 384-well plates and incubate overnight.
-
-
Compound Addition:
-
Add serial dilutions of this compound or Isoproterenol to the cell plates.
-
Include a vehicle control.
-
-
Incubation:
-
Incubate the plates at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.[3]
-
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescent signal against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 for β-arrestin recruitment.
-
The relative efficacy of this compound in promoting G-protein signaling (cAMP accumulation) versus β-arrestin recruitment can be compared to that of a balanced agonist like Isoproterenol to determine if this compound exhibits biased agonism.
-
Conclusion
The cell culture models and experimental protocols detailed in these application notes provide a robust framework for the comprehensive pharmacological characterization of this compound. By systematically determining its binding affinity, functional potency in G-protein signaling, and its propensity to engage β-arrestin pathways, researchers can gain a deeper understanding of its mechanism of action. This knowledge is essential for optimizing its therapeutic use and for guiding the development of next-generation β-blockers with improved efficacy and safety profiles.
References
Application Notes: Preparation of (-)-Mepindolol Stock Solutions for In Vitro Experiments
Introduction
(-)-Mepindolol is a non-selective β-adrenergic receptor antagonist used in research to study the effects of β-blockade on various cellular processes.[1][2] As a 2-methyl analog of pindolol, it is investigated for its role in cardiovascular conditions and its interaction with adrenergic signaling pathways.[3][4] Accurate and consistent results in in vitro experiments depend critically on the correct preparation, handling, and storage of this compound stock solutions. These application notes provide a detailed protocol for preparing this compound stock solutions, ensuring solubility, stability, and optimal performance in cell-based assays.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [5][6][7] |
| Molecular Weight | 262.35 g/mol | [3][5][8] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in organic solvents like DMSO and ethanol. Sparingly soluble in aqueous buffers. (Inferred from its analog, pindolol) | [9][10] |
| Storage (Solid) | Store at -20°C for long-term stability (≥2 years). | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent. Due to its low solubility in aqueous solutions, dissolving this compound in a polar aprotic solvent like DMSO is recommended before further dilution into cell culture media or aqueous buffers.[9][10]
Materials:
-
This compound powder (MW: 262.35 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculate the Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 262.35 g/mol × 1000 mg/g
-
Mass (mg) = 2.62 mg
-
-
-
Weighing this compound:
-
In a chemical fume hood, carefully weigh out 2.62 mg of this compound powder using an analytical balance.
-
Transfer the powder into a sterile amber microcentrifuge tube or a clear tube wrapped in aluminum foil to protect it from light.[11]
-
-
Dissolution:
-
Add 1 mL of sterile DMSO to the vial containing the this compound powder.
-
Cap the vial securely and vortex at medium speed until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed. Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly sealed amber vials.[9]
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
For long-term storage (up to 1 year), store the aliquots at -20°C. For extended storage (up to 2 years), -80°C is recommended.[12]
-
Protocol 2: Diluting Stock Solution into Aqueous Media for Experiments
Precipitation can occur when a concentrated organic stock solution is diluted into an aqueous buffer or cell culture medium. This protocol minimizes this risk.
Procedure:
-
Pre-warm the Medium: Warm the required volume of cell culture medium or buffer to its optimal working temperature (typically 37°C).
-
Calculate Dilution Volume: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration.
-
Example: To prepare 10 mL of medium with a final this compound concentration of 10 µM:
-
V₁ = (C₂ × V₂) / C₁
-
V₁ = (10 µM × 10 mL) / 10,000 µM
-
V₁ = 0.01 mL = 10 µL
-
-
-
Perform the Dilution:
-
While gently swirling the pre-warmed medium, add the calculated volume (10 µL in the example) of the this compound stock solution dropwise.[9]
-
Crucially, add the stock solution to the medium, not the other way around. This ensures rapid dispersal and minimizes localized high concentrations that lead to precipitation.
-
-
Final Mixing and Use:
-
Cap the container and gently invert it several times to ensure homogeneity.
-
Use the freshly prepared medium immediately for your experiment to prevent potential degradation or precipitation over time. Aqueous solutions are generally not recommended for storage for more than a day.[10]
-
Visualizations
This compound Mechanism of Action
This compound acts as an antagonist at β-adrenergic receptors, thereby blocking the downstream signaling cascade typically initiated by agonists like epinephrine. This prevents the activation of adenylyl cyclase and subsequent production of the second messenger, cyclic AMP (cAMP).[1]
Caption: Mechanism of this compound as a β-adrenergic receptor antagonist.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the key steps for the preparation of a this compound stock solution.
Caption: Workflow for preparing a 10 mM this compound stock solution.
References
- 1. What is the mechanism of Mepindolol Sulfate? [synapse.patsnap.com]
- 2. What is Mepindolol Sulfate used for? [synapse.patsnap.com]
- 3. Mepindolol [drugfuture.com]
- 4. Comparative clinical and hemodynamic investigations on two beta-receptor blocking agents (pindolol and mepindolol) in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C15H22N2O2 | CID 44445706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. scbt.com [scbt.com]
- 8. Mepindolol | C15H22N2O2 | CID 71698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. protocols.io [protocols.io]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Transdermal Delivery Systems of (-)-Mepindolol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and evaluation of transdermal delivery systems for the non-selective beta-adrenergic antagonist, (-)-Mepindolol. The following sections detail potential formulation strategies, experimental protocols for characterization, and the underlying pharmacology, designed to guide researchers in this area.
Introduction to this compound and Transdermal Delivery
This compound is a potent beta-blocker used in the management of hypertension and angina pectoris.[1][2] Transdermal drug delivery offers a promising alternative to conventional oral administration by avoiding first-pass metabolism, providing sustained drug release, and improving patient compliance.[3] Clinical studies have demonstrated the feasibility of a 20 mg this compound transdermal patch, which has shown significant systemic beta-blocking effects.[2][3] While these studies confirm the principle, detailed formulation and permeation data are not extensively published. Therefore, this document provides protocols and formulation guidance based on research on analogous beta-blockers.
Data Presentation: Formulation and Performance Parameters
Due to the limited availability of specific quantitative data for this compound transdermal systems in publicly accessible literature, the following tables include data from studies on other beta-blockers to serve as a reference for formulation development and expected performance.
Table 1: Example Formulations for Matrix-Type Transdermal Patches of Beta-Blockers
| Component | Role | Example Materials | Concentration (% w/w) | Reference Compound |
| Drug | Active Pharmaceutical Ingredient | This compound | 10 | Metoprolol Tartrate |
| Matrix Polymer | Controls drug release | Eudragit RL-100, Polyvinyl Acetate (PVA) | 8:2 ratio | Metoprolol Tartrate |
| Hydroxypropyl Methylcellulose (HPMC), Ethyl Cellulose (EC) | Various ratios | Propranolol HCl | ||
| Polyvinylpyrrolidone (PVP), Polyvinyl Alcohol (PVA) | Various ratios | Propranolol HCl | ||
| Plasticizer | Increases flexibility of the patch | Dibutylphthalate | 5 | Metoprolol Tartrate |
| Propylene Glycol | 20 | Lercanidipine HCl | ||
| Polyethylene Glycol (PEG 400) | - | - | ||
| Permeation Enhancer | Improves skin penetration | (+/-)-Menthol | 5 | Metoprolol Tartrate |
| d-Limonene | 8 | Lercanidipine HCl | ||
| Cineole | 10 | Propranolol HCl | ||
| Solvent | For dissolving components during fabrication | Dichloromethane:Isopropyl Alcohol (80:20 v/v) | - | Metoprolol Tartrate |
| Dichloromethane:Methanol (3:2 v/v) | - | Lercanidipine HCl |
Table 2: In Vitro Performance of Transdermal Beta-Blocker Formulations (Reference Data)
| Reference Compound | Polymer System | Cumulative Drug Release (48h) | Cumulative Drug Permeation (48h) |
| Metoprolol Tartrate | Eudragit RL-100:PVA (8:2) | 95.04% | 90.38% |
| Metoprolol Tartrate | Eudragit RL-100:PVA (6:4) | 85.98% | 77.36% |
| Metoprolol Tartrate | Eudragit RL-100:PVA (4:6) | 81.17% | 66.52% |
| Metoprolol Tartrate | Eudragit RL-100:PVA (2:8) | 79.16% | 59.72% |
Experimental Protocols
Preparation of Matrix-Type Transdermal Patches
This protocol describes the solvent evaporation casting technique for preparing matrix-type transdermal patches.
Materials:
-
This compound powder
-
Matrix polymer(s) (e.g., Eudragit RL-100, HPMC)
-
Plasticizer (e.g., Dibutylphthalate, Propylene Glycol)
-
Permeation enhancer (e.g., Menthol, d-Limonene)
-
Solvent system (e.g., Dichloromethane:Methanol)
-
Backing membrane (e.g., 3M Scotchpak™)
-
Release liner (e.g., siliconized polyester (B1180765) film)
-
Petri dish or a casting apparatus
-
Magnetic stirrer
-
Controlled environment for solvent evaporation
Procedure:
-
Accurately weigh the required quantities of the matrix polymer(s) and dissolve them in the chosen solvent system with the aid of a magnetic stirrer until a homogenous solution is formed.
-
Add the plasticizer and permeation enhancer to the polymer solution and continue stirring until they are completely dissolved.
-
Disperse the accurately weighed this compound powder into the polymer solution and stir until a uniform dispersion is achieved.
-
Pour the resulting solution into a petri dish or a casting apparatus lined with a release liner.
-
Allow the solvent to evaporate at room temperature or in a controlled oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to form a film.
-
Once the film is completely dry, carefully laminate the backing membrane onto the film.
-
Cut the laminated film into patches of the desired size.
-
Store the patches in a desiccator until further evaluation.
In Vitro Drug Release Study
This study evaluates the rate and extent of drug release from the transdermal patch.
Apparatus and Materials:
-
USP Dissolution Apparatus 2 (Paddle over disk)
-
Dissolution vessels
-
Phosphate (B84403) buffer (pH 7.4) as dissolution medium
-
Transdermal patch of this compound
-
Syringes and filters
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Fill the dissolution vessels with a predetermined volume of phosphate buffer (pH 7.4) and maintain the temperature at 32 ± 0.5°C.
-
Place the transdermal patch on a disk assembly with the drug-releasing side facing up.
-
Place the disk assembly at the bottom of the dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method.
-
Calculate the cumulative amount of drug released over time.
In Vitro Skin Permeation Study
This study assesses the permeation of this compound through a skin membrane.
Apparatus and Materials:
-
Franz diffusion cell
-
Excised human or animal skin (e.g., rat, porcine) or a synthetic membrane
-
Receptor medium (e.g., phosphate buffer pH 7.4)
-
Transdermal patch of this compound
-
Magnetic stirrer
-
Water bath or heating block to maintain 32 ± 0.5°C
-
Syringes and filters
-
HPLC for drug quantification
Procedure:
-
Prepare the excised skin by carefully removing subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Equilibrate the system for 30 minutes, maintaining the temperature at 32 ± 0.5°C and stirring the receptor medium.
-
Apply the transdermal patch to the skin surface in the donor compartment.
-
Withdraw samples from the receptor compartment at specified time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area and determine the steady-state flux.
Analytical Method for Quantification of this compound
A High-Performance Liquid Chromatography (HPLC) method is recommended for the quantification of this compound in release and permeation samples. Based on methods for the structurally similar compound pindolol, the following parameters can be used as a starting point for method development.
HPLC System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a suitable ratio (e.g., 20:80 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at an appropriate wavelength (to be determined by UV scan of Mepindolol).
-
Injection Volume: 20 µL
Procedure:
-
Prepare standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the filtered samples from the in vitro studies.
-
Quantify the concentration of this compound in the samples by comparing the peak areas with the calibration curve.
Visualizations
References
- 1. Transdermal monotherapy with mepindolol BIO TSD in patients with stable angina pectoris. Placebo-controlled, crossover investigation of a new therapeutic concept with 12-hours overnight application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the therapeutic effect of transdermal beta-blocker therapy in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Human pharmacologic studies on transdermal administration of mepindolol. Pharmacodynamic and orienting pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of (-)-Mepindolol in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of (-)-Mepindolol in rodent models, including detailed protocols, pharmacokinetic data, and visualization of relevant signaling pathways. This compound is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA).[1][2] It competitively inhibits the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-1 and beta-2 adrenergic receptors.[1][2] The blockade of beta-1 receptors, primarily located in the heart, leads to reductions in heart rate, cardiac output, and blood pressure.[1][3]
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of Mepindolol (B133264) in rats following oral administration.
| Parameter | Value | Species | Dose | Administration Route | Source |
| Time to Maximum Plasma Concentration (Tmax) | 1-2 hours | Rat | 0.4 mg/kg | Oral | [4] |
| Bioavailability | 1-2% | Rat | 0.4 mg/kg | Oral | [4] |
| Primary Route of Excretion | Biliary | Rat | 0.4 mg/kg | Oral | [4] |
Signaling Pathway
This compound acts by blocking the canonical Gs-cAMP-PKA signaling pathway downstream of beta-adrenergic receptors.[3]
Caption: Beta-adrenergic signaling pathway showing the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects of this compound in Rats
This protocol details the procedure for evaluating the impact of this compound on cardiovascular parameters in an anesthetized rat model.
Materials:
-
This compound sulfate (B86663)
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane, urethane)
-
Male Wistar rats (250-300g)
-
Pressure transducer and data acquisition system for hemodynamic monitoring[5][6]
-
Catheters for intravenous administration and arterial pressure measurement[5][6]
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic.
-
Cannulate the jugular vein for intravenous drug administration.[6]
-
Cannulate the carotid artery and connect it to a pressure transducer to measure blood pressure and heart rate.[5]
-
Allow the animal to stabilize for at least 30 minutes before drug administration.
-
-
Drug Preparation and Administration:
-
Dissolve this compound sulfate in the chosen vehicle to the desired concentrations.
-
Administer this compound or vehicle intravenously as a bolus injection.
-
-
Data Collection:
-
Record baseline hemodynamic parameters (mean arterial pressure, heart rate) for at least 15 minutes before administration.
-
Continuously record hemodynamic parameters for a defined period (e.g., 60-120 minutes) after administration.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure and heart rate from baseline at various time points.
-
Generate dose-response curves to determine the potency of this compound.
-
Protocol 2: Evaluation of Anxiolytic-like Effects of this compound in Mice
This protocol is adapted from studies using the related compound, pindolol, to assess anxiolytic-like behavior in mice using the elevated plus-maze test.[7][8]
Materials:
-
This compound sulfate
-
Vehicle (e.g., sterile saline with 0.1% Tween 80)
-
Male C57BL/6 mice (8-10 weeks old)
-
Elevated plus-maze apparatus
-
Video tracking software
Procedure:
-
Drug Preparation and Administration:
-
Elevated Plus-Maze Test:
-
Place the mouse in the center of the elevated plus-maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.[7]
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.
-
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study investigating the effects of this compound in a rodent model.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. What is the mechanism of Mepindolol Sulfate? [synapse.patsnap.com]
- 2. What is the mechanism of Pindolol? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics of mepindolol sulfate in the rat, dog, and rhesus monkey. Studies on species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops [frontiersin.org]
- 6. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pindolol Rescues Anxiety-Like Behavior and Neurogenic Maladaptations of Long-Term Binge Alcohol Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (-)-Mepindolol Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for (-)-Mepindolol in binding assays. The following information is presented in a question-and-answer format to directly address common issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the incubation time crucial for my this compound binding assay?
Optimizing the incubation time is critical to ensure that the binding of this compound to its target receptor, typically the β-adrenergic receptor, has reached equilibrium.[1] An incubation time that is too short will result in an underestimation of the binding affinity (expressed as Kd or Ki) because not all specific binding events will have occurred.[2] Conversely, an overly long incubation period can lead to increased non-specific binding, degradation of the radioligand or receptor, and a reduced signal-to-noise ratio.[3] The goal is to identify the time point where specific binding is maximal and stable, while keeping non-specific binding to a minimum.
Q2: What is a good starting point for the incubation time for a this compound binding assay?
Based on kinetic data for the structurally similar compound, (-)-[¹²⁵I]pindolol, binding to human beta-adrenergic receptors has been observed to reach equilibrium by 45 minutes.[4] Therefore, a reasonable starting point for an initial experiment with this compound would be a 60-minute incubation at room temperature (25°C). However, it is essential to empirically determine the optimal time for your specific experimental conditions.
Q3: What factors can influence the required incubation time?
Several factors can affect the time required to reach binding equilibrium in your assay:
-
Temperature: Lower temperatures generally slow down the association and dissociation rates, thus requiring longer incubation times to reach equilibrium. Conversely, higher temperatures (e.g., 37°C) will typically lead to a faster equilibrium.
-
Concentration of Ligand and Receptor: The concentrations of both the radiolabeled this compound and the receptor preparation can influence the time to reach a steady state.[5]
-
Affinity of the Ligand: High-affinity ligands may reach equilibrium more slowly.
-
Assay Buffer Composition: The pH, ionic strength, and presence of specific ions in the buffer can all impact binding kinetics.[2][6]
Q4: How do I experimentally determine the optimal incubation time?
The most reliable method is to perform an association kinetic (time-course) experiment. This involves measuring the specific binding of a fixed concentration of radiolabeled this compound to the receptor preparation at various time points until the binding reaches a plateau.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time (Association Kinetics)
This protocol outlines the steps to determine the time required for this compound binding to reach equilibrium.
Materials:
-
Radiolabeled this compound (e.g., [³H]-(-)-Mepindolol or [¹²⁵I]-(-)-Mepindolol)
-
Cell membranes or tissue homogenates expressing the target beta-adrenergic receptor
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4 at 25°C)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled this compound or another suitable beta-adrenergic antagonist (e.g., propranolol) for determining non-specific binding
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter or gamma counter
Procedure:
-
Reagent Preparation:
-
Dilute the radiolabeled this compound in assay buffer to a final concentration approximately equal to its Kd. If the Kd is unknown, a concentration of 1-5 nM is a reasonable starting point.
-
Prepare a high concentration of unlabeled antagonist (e.g., 10 µM propranolol) in assay buffer to determine non-specific binding.
-
-
Assay Setup:
-
Prepare triplicate tubes or wells for each time point for total binding and non-specific binding.
-
Total Binding: Add 50 µL of assay buffer.
-
Non-Specific Binding: Add 50 µL of the high-concentration unlabeled antagonist solution.
-
-
Initiate Binding:
-
Add 50 µL of the diluted radiolabeled this compound to all wells.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to all wells.
-
-
Incubation:
-
Incubate the plates at the desired temperature (e.g., 25°C).
-
At each designated time point (e.g., 5, 15, 30, 45, 60, 90, 120, and 180 minutes), terminate the reaction.
-
-
Separation and Quantification:
-
Rapidly separate the bound and free radioligand by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation or gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding for each time point: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM) .
-
Plot the specific binding (CPM) against the incubation time (minutes).
-
The optimal incubation time is the point at which the specific binding reaches a stable plateau.
-
Data Presentation
Table 1: Example Data from an Association Kinetics Experiment
| Incubation Time (minutes) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 5 | 1500 | 250 | 1250 |
| 15 | 2800 | 300 | 2500 |
| 30 | 4200 | 350 | 3850 |
| 45 | 5100 | 400 | 4700 |
| 60 | 5500 | 420 | 5080 |
| 90 | 5550 | 430 | 5120 |
| 120 | 5600 | 450 | 5150 |
| 180 | 5650 | 500 | 5150 |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Specific Binding | Incubation time is too short to reach equilibrium. | Perform a time-course experiment to determine the optimal incubation time.[2] |
| Low receptor expression in the cell or tissue preparation. | Use a cell line with higher receptor expression or a different tissue source.[2] | |
| Degradation of the receptor or radioligand. | Use fresh preparations and include protease inhibitors in the buffer.[2] | |
| High Non-Specific Binding | Incubation time is too long. | Reduce the incubation time. The optimal time should be just enough to reach equilibrium for specific binding. |
| Radioligand concentration is too high. | Use a lower concentration of the radioligand, typically at or below its Kd value.[7] | |
| Inadequate washing. | Increase the number and volume of wash steps with ice-cold wash buffer. | |
| Hydrophobic interactions of the ligand. | Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) or BSA to the buffer. | |
| No Plateau in Association Curve | Ligand depletion. | Ensure that the total binding is less than 10% of the total radioligand added. |
| Receptor degradation over time. | Shorten the overall experimental time or include protease inhibitors. |
Visualizations
Caption: Workflow for determining the optimal incubation time.
Caption: Beta-adrenergic receptor signaling pathway.
References
- 1. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (-)[125I]pindolol binding to human peripheral lung beta-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing (-)-Mepindolol in In Vitro Environments
Welcome to the technical support center for (-)-Mepindolol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the degradation of this compound in cell culture media. Below you will find a comprehensive guide with frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the stability and integrity of your compound for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the expected biological activity of this compound over the course of my cell culture experiment. What could be the cause?
A1: A loss of compound activity in cell culture can be attributed to several factors:
-
Chemical Degradation: this compound, like other beta-blockers such as pindolol (B1678383), may be susceptible to degradation in the aqueous and physiological pH environment of cell culture media.[1][2] Common degradation pathways include hydrolysis, oxidation, and photolysis.[1]
-
Adsorption to Labware: Hydrophobic compounds can non-specifically bind to the plastic surfaces of cell culture plates, tubes, and pipette tips, reducing the effective concentration in the media.
-
Cellular Metabolism: The cell line you are using may metabolize this compound into less active or inactive forms.
-
Precipitation: Due to its limited aqueous solubility, this compound may precipitate out of the cell culture medium, especially at higher concentrations or after prolonged incubation. Pindolol, a related compound, is sparingly soluble in aqueous buffers.[3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For this compound, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Pindolol is soluble in DMSO and ethanol.[3] A high-concentration stock in DMSO can then be serially diluted into your cell culture medium to achieve the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in the culture medium is non-toxic to your cells (typically below 0.5% for DMSO).[1]
Q3: How should I store my this compound stock solution?
A3: Stock solutions of this compound should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. To protect against photodegradation, store the aliquots in amber vials or tubes wrapped in foil.[2]
Q4: Can the composition of my cell culture medium affect the stability of this compound?
A4: Yes, the components of the cell culture medium can influence the stability of your compound. For example, some media components can act as antioxidants, while others might catalyze degradation.[4] If you suspect media-related degradation, it is advisable to perform a stability study in your specific cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Complete loss of biological activity, even at high concentrations. | The compound is highly unstable in the experimental medium. | Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS.[1] Consider using a freshly prepared solution for each experiment. |
| Inconsistent results between experiments. | Degradation of the stock solution. | Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Store stock solutions protected from light at -20°C or -80°C.[2] |
| Precipitate observed in the cell culture medium after adding this compound. | The compound's solubility limit has been exceeded in the aqueous medium. | Decrease the final concentration of this compound. Ensure the stock solution is added to the medium slowly while vortexing or swirling to facilitate dissolution.[3] |
| Cells appear stressed or die at all concentrations tested. | The solvent concentration (e.g., DMSO) may be too high and causing cytotoxicity. | Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.5% for DMSO). Run a vehicle control (media with solvent only) to assess solvent toxicity.[1] |
Quantitative Data Summary
The stability of a compound in cell culture media is a critical factor for the reliability of in vitro assays. Below is an illustrative table summarizing the expected stability of a beta-blocker like this compound under typical cell culture conditions. This data is hypothetical and intended to serve as a template for your own stability studies.
Table 1: Illustrative Stability of a Beta-Blocker in Cell Culture Media at 37°C
| Time (Hours) | % Remaining in DMEM + 10% FBS | % Remaining in Serum-Free DMEM | % Remaining in DMEM + 10% FBS (Light Protected) |
| 0 | 100% | 100% | 100% |
| 2 | 98% | 95% | 99% |
| 4 | 95% | 90% | 97% |
| 8 | 88% | 82% | 94% |
| 24 | 75% | 65% | 85% |
| 48 | 55% | 40% | 70% |
Note: This table presents hypothetical data to illustrate the potential degradation of a beta-blocker in cell culture. Actual stability will depend on the specific compound, media formulation, and experimental conditions. It is highly recommended to perform a stability study for this compound under your specific experimental conditions.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media using HPLC
Objective: To determine the stability of this compound in a specific cell culture medium over a defined time course.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
HPLC column: C18 Inertsil ODS-3V (250 mm x 4.6 mm i.d.) or equivalent[2]
-
Mobile Phase: 20 mM sodium dihydrogen orthophosphate-acetonitrile with orthophosphoric acid to adjust pH to 4.0 (gradient elution may be required)[2]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium with the this compound stock solution to the final working concentration used in your experiments. Ensure the final DMSO concentration is below 0.5%.
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately process the 0-hour time point sample. This can be done by adding an equal volume of cold acetonitrile to precipitate proteins, centrifuging at high speed (e.g., 14,000 rpm for 10 minutes), and collecting the supernatant for HPLC analysis.
-
Incubate the remaining tubes at 37°C in a 5% CO₂ incubator.
-
At each designated time point, remove one tube and process it as described in step 4.
-
Analyze the samples by HPLC. A suitable method for the related compound pindolol uses a C18 column with a mobile phase of phosphate (B84403) buffer and acetonitrile (pH 4.0) and UV detection at 205 nm.[2]
-
Quantify the peak area corresponding to this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Experimental workflow for stability assessment.
Signaling Pathway
This compound is a beta-adrenergic receptor antagonist. Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists like epinephrine, stimulate a downstream signaling cascade. As an antagonist, this compound blocks this activation.
Beta-Adrenergic Receptor Signaling Pathway.
References
Troubleshooting low signal in (-)-Mepindolol competition binding assays
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with (-)-Mepindolol competition binding assays, with a specific focus on resolving low signal issues.
Troubleshooting Guide: Low Specific Binding Signal
Low or absent specific binding is a common challenge in radioligand binding assays.[1] This guide provides a systematic approach to identifying and resolving the root cause of a weak signal in your this compound competition binding experiment.
Question: I am observing a very low or no specific binding signal in my this compound assay. What are the potential causes and how can I fix it?
Answer: A low signal can stem from several factors related to your reagents, assay conditions, or experimental procedure. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Troubleshooting Steps |
| 1. Receptor Integrity or Concentration | Verify Receptor Presence & Integrity: Confirm the presence and integrity of the beta-adrenergic receptors in your membrane preparation using a method like Western blotting.[1] Ensure proper storage and handling to prevent degradation.[1] Optimize Receptor Concentration: The amount of membrane protein may be too low. Titrate the membrane preparation to find the optimal concentration that provides a robust signal window.[2] A typical starting range for most receptor assays is 100-500 µg of membrane protein.[2] |
| 2. Radioligand Issues | Check Radioligand Activity: The radioligand (e.g., [125I]-Iodocyanopindolol) may have degraded. Verify the expiration date and specific activity.[1] Confirm Radioligand Concentration: Inaccurate dilution can lead to a lower-than-expected concentration.[1] For competition assays, the radioligand concentration should ideally be at or below its dissociation constant (Kd) to ensure sensitivity to competitor ligands.[3][4] |
| 3. Suboptimal Assay Conditions | Insufficient Incubation Time: The binding reaction may not have reached equilibrium.[1] Perform a time-course experiment to determine the optimal incubation time.[1] Incorrect Buffer Composition: The pH, ionic strength, or absence of necessary co-factors (like MgCl2 for beta-adrenergic receptors) can significantly impact binding.[1][3] Optimize the buffer conditions for your specific receptor system.[1] Incorrect Temperature: Ensure the incubation is performed at a consistent and optimal temperature.[5] |
| 4. High Non-Specific Binding (NSB) | Evaluate NSB Levels: High non-specific binding can mask the specific signal.[2] Ideally, NSB should be less than 50% of the total binding.[2] Reduce Radioligand Concentration: Using a radioligand concentration significantly above its Kd can increase NSB.[3] Optimize Washing Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[2][3] Use Blocking Agents: Pre-treating filter mats with agents like 0.1-1% bovine serum albumin (BSA) or polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[2][3] |
| 5. Inefficient Separation or Detection | Filtration Issues: Ensure the vacuum filtration is rapid and efficient to separate bound from free radioligand.[6] Check for clogs or leaks in the cell harvester. Scintillation Counting: Confirm the scintillation counter is functioning correctly and that the scintillation cocktail is appropriate and properly mixed with the sample. |
A logical approach to troubleshooting is essential. The following diagram illustrates a typical workflow for diagnosing low signal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. swordbio.com [swordbio.com]
- 6. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak resolution in chiral separation of mepindolol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution during the chiral separation of mepindolol (B133264).
Frequently Asked Questions (FAQs)
Q1: What is the importance of chiral separation for mepindolol?
Mepindolol, a beta-adrenergic receptor antagonist, possesses a single chiral center, resulting in two enantiomers: (S)-mepindolol and (R)-mepindolol. As with many chiral drugs, these enantiomers can exhibit different pharmacological and toxicological profiles. The beta-blocking activity primarily resides in the (S)-enantiomer.[1] Therefore, accurate enantioselective analysis is crucial for pharmacokinetic and pharmacodynamic studies, as well as for ensuring the quality and efficacy of mepindolol-containing pharmaceutical products.
Q2: Which type of High-Performance Liquid Chromatography (HPLC) is most effective for mepindolol chiral separation?
Direct chiral HPLC using a chiral stationary phase (CSP) is the most common and effective method for separating mepindolol enantiomers.[1] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated success in resolving the enantiomers of structurally similar compounds like pindolol (B1678383).[1][2][3] Both normal-phase and reversed-phase chromatography modes can be employed, with the choice depending on the specific CSP and the desired separation outcome.[4]
Q3: What are the key parameters to optimize for improving peak resolution in the chiral separation of mepindolol?
Improving peak resolution in the chiral separation of mepindolol involves the careful optimization of several parameters:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. Polysaccharide-based columns, such as Chiralpak® AD-H, Chiralpak® IB, or CHIRAL ART Cellulose-SC, are excellent starting points.[2][3][4]
-
Mobile Phase Composition: The composition of the mobile phase, including the organic modifiers and additives, significantly influences enantioselectivity. In normal-phase mode, the ratio of a non-polar solvent (e.g., n-hexane) to an alcohol (e.g., ethanol, isopropanol) is a key parameter. In reversed-phase mode, the type and concentration of the organic modifier (e.g., methanol, acetonitrile) and the pH of the aqueous buffer are important.[2][4][5]
-
Mobile Phase Additives: Small amounts of basic or acidic additives can dramatically improve peak shape and resolution. For basic compounds like mepindolol, additives such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) are often used in normal-phase and polar organic modes to reduce peak tailing.[2][3][6]
-
Flow Rate: Lower flow rates generally lead to better resolution, as they allow for more interactions between the analyte and the CSP. However, this comes at the cost of longer analysis times.[7]
-
Temperature: Column temperature can affect the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature can potentially improve resolution, so it is a valuable parameter to screen.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP). | Screen different types of CSPs (e.g., cellulose-based, amylose-based). Polysaccharide-based columns are a good starting point for beta-blockers. |
| Suboptimal mobile phase composition. | In normal-phase, vary the ratio of the non-polar solvent to the alcohol modifier. In reversed-phase, adjust the organic modifier concentration and buffer pH.[7][9] | |
| Incorrect mobile phase additive. | For basic compounds like mepindolol, add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase in normal-phase or polar organic mode to improve peak shape and selectivity.[2][3][6] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a basic modifier (e.g., DEA, TEA) to the mobile phase to minimize interactions with residual silanol (B1196071) groups on the silica (B1680970) support. |
| Column overload. | Reduce the sample concentration or injection volume.[7] | |
| Peak Broadening | High flow rate. | Decrease the flow rate to allow for better mass transfer and interaction with the CSP.[7] |
| Extra-column band broadening. | Use shorter tubing with a smaller internal diameter between the injector, column, and detector. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when changing mobile phase composition. Chiral columns may require longer equilibration times.[7] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[7] | |
| Mobile phase instability. | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
Experimental Protocols
The following protocols for the chiral separation of pindolol, a structurally similar compound to mepindolol, can serve as a starting point for method development.
Protocol 1: Normal-Phase HPLC
| Parameter | Condition |
| Column | CHIRAL ART Cellulose-SC (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | n-hexane/ethanol/diethylamine (40/60/0.1, v/v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Temperature | 25 °C[4] |
| Detection | UV at 265 nm[4] |
| Injection Volume | 10 µL |
Protocol 2: Reversed-Phase HPLC
| Parameter | Condition |
| Column | CHIRAL ART Cellulose-SC (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | methanol/diethylamine (100/0.1, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Temperature | 25 °C[4] |
| Detection | UV at 265 nm[4] |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes the effect of mobile phase composition on the resolution of pindolol enantiomers, which can be used as a guide for optimizing the separation of mepindolol.
| Chiral Stationary Phase | Mobile Phase Composition (v/v/v) | Resolution (Rs) |
| Chiralpak AD-H | n-hexane:ethanol:diethylamine (86:14:0.05)[2] | > 1.5 |
| Chiralpak IB | n-hexane:isopropanol:triethylamine (50:50:0.5)[3] | Baseline |
| Lux-Cellulose-2 | n-hexane:ethanol:diethylamine (60:40:0.1)[10] | > 2.0 |
| Lux-Cellulose-2 | n-hexane:ethanol:diethylamine (75:25:0.1)[10] | > 1.9 |
Visualizations
Experimental Workflow for Chiral Method Development
Caption: A typical workflow for developing a chiral HPLC method for mepindolol.
Troubleshooting Logic for Poor Peak Resolution
Caption: A troubleshooting decision tree for improving mepindolol peak resolution.
Generalized Signaling Pathway for Beta-Blockers
Caption: Generalized mechanism of action for (S)-mepindolol at the beta-adrenergic receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing non-specific binding of (-)-Mepindolol in membrane preps
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding (NSB) of (-)-Mepindolol in membrane preparations.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of a this compound binding assay?
A1: Non-specific binding refers to the binding of the radiolabeled this compound to components other than the target beta-adrenergic receptors. This can include binding to lipids, other proteins in the membrane preparation, and the filter apparatus itself. High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).
Q2: What is an acceptable level of non-specific binding?
A2: Ideally, non-specific binding should constitute less than 50% of the total binding at the highest radioligand concentration used. In well-optimized assays, it is often possible to achieve specific binding that is greater than 70% of the total binding.[1]
Q3: How is non-specific binding determined in a this compound assay?
A3: Non-specific binding is determined by measuring the amount of radiolabeled this compound that binds in the presence of a high concentration of a non-radiolabeled competitor that also binds to beta-adrenergic receptors. This "cold" ligand, such as Propranolol (e.g., 10-20 µM), will occupy the specific receptor sites. Any remaining bound radioactivity is considered non-specific.[1][2]
Q4: Why is my non-specific binding so high with radiolabeled this compound?
A4: High non-specific binding with iodinated or tritiated Mepindolol can be a common issue due to its lipophilic (hydrophobic) nature. Hydrophobic ligands have a tendency to stick to plasticware, filter mats, and lipids within the membrane preparation.[3]
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a frequent challenge in this compound radioligand assays. This guide provides potential causes and solutions to help optimize your experiments.
Issue 1: Suboptimal Assay Buffer Composition
Cause: The composition of your assay buffer, including pH, ionic strength, and the absence of blocking agents, can significantly impact non-specific interactions.
Solution:
-
Add Blocking Agents: Incorporate proteins like Bovine Serum Albumin (BSA) or synthetic polymers into your assay buffer to saturate non-specific binding sites on your membrane prep and assay materials.[3]
-
Adjust Ionic Strength: Modifying the salt concentration in your buffer can help minimize electrostatic interactions that contribute to NSB.[1]
-
Include Detergents: Adding a low concentration of a non-ionic detergent can help reduce hydrophobic interactions.
-
Optimize pH: Ensure the buffer pH is optimal for specific receptor binding, which can help reduce charge-based non-specific interactions.[4]
Issue 2: Problems Related to the Radioligand and Membrane Preparation
Cause: The concentration and purity of your radioligand, as well as the quality of the membrane preparation, are critical for a successful assay.
Solution:
-
Use an Appropriate Radioligand Concentration: For competition assays, use a concentration of this compound at or below its Kd value for the target receptor. Using excessively high concentrations can lead to increased NSB.[5]
-
Verify Radioligand Purity: Impurities in the radioligand stock can contribute to high non-specific binding. Ensure the radiochemical purity is high (>90%).[3]
-
Optimize Membrane Concentration: Determine the lowest amount of membrane protein necessary to provide a robust specific binding signal. This will help maximize the signal-to-noise ratio.
Issue 3: Inadequate Washing and Filtration Technique
Cause: Insufficient or improper washing of the filters after incubation can leave unbound radioligand trapped, leading to artificially high background counts.
Solution:
-
Pre-treat Filters: Soaking glass fiber filters (e.g., Whatman GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) before use is highly recommended. PEI is a cationic polymer that reduces the binding of hydrophobic ligands to the negatively charged glass fibers.[2]
-
Increase Wash Volume and Number of Washes: Rapidly wash the filters with ice-cold wash buffer immediately after filtration. Performing multiple washes (e.g., three to five times) with an adequate volume (e.g., 3-5 mL) is crucial.[2]
-
Use Ice-Cold Wash Buffer: Using ice-cold buffer helps to slow the dissociation of the specifically bound radioligand from the receptor while effectively washing away the unbound and non-specifically bound ligand.[2]
Data Presentation: Optimizing Assay Conditions
The following tables summarize how different components and conditions can be optimized to minimize non-specific binding of this compound.
Table 1: Comparison of Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Readily available, effective at blocking protein-surface interactions.[6] | Can sometimes interfere with certain antibody-antigen interactions if used in secondary assays. May not be suitable for detecting phosphoproteins.[6] |
| Polyethyleneimine (PEI) | 0.3 - 0.5% (v/v) for filter pre-treatment | Very effective at reducing ligand binding to glass fiber filters.[2] | Primarily for treating filters, not typically added directly to the incubation buffer. |
| Non-fat Dry Milk | 3 - 5% (w/v) | Cost-effective and widely available.[6][7] | Not recommended for detecting phosphoproteins or when using avidin-biotin systems.[6] |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01 - 0.1% (v/v) | Reduces hydrophobic interactions of the ligand with plasticware and membranes.[4] | Higher concentrations may disrupt membrane integrity or specific ligand-receptor binding. |
Table 2: Buffer and Wash Condition Optimization
| Parameter | Standard Condition | Optimized Condition to Reduce NSB | Rationale |
| Incubation Temperature | 25°C or 37°C | 4°C or Room Temperature | Lower temperatures can reduce the kinetics of non-specific binding, but may require longer incubation times to reach equilibrium for specific binding. |
| Incubation Time | 60 - 120 minutes | As short as possible while maintaining equilibrium | Minimizes the time for non-specific interactions to occur. Time course experiments are necessary to determine the optimal time. |
| Wash Buffer Temperature | Room Temperature | Ice-Cold (4°C) | Slows the dissociation of the specific ligand-receptor complex during washing.[2] |
| Number of Washes | 1 - 2 times | 3 - 5 times | More effectively removes unbound and non-specifically bound radioligand.[2] |
| Wash Volume | 1 - 2 mL | 3 - 5 mL | Ensures complete removal of unbound ligand from the filter. |
Mandatory Visualizations
Caption: Workflow for a this compound Radioligand Binding Assay.
Caption: Troubleshooting Logic for High Non-Specific Binding.
Experimental Protocols
Protocol 1: Membrane Preparation
-
Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 30,000 - 40,000 x g) for 20-30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Perform a protein concentration assay (e.g., BCA assay) to determine the membrane protein concentration.
-
Store membrane aliquots at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, with 0.5% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [³H]-(-)-Mepindolol or [¹²⁵I]-(-)-Iodopindolol (at a concentration near its Kd).
-
Non-specific Control: 10 µM Propranolol.
-
Filters: Glass fiber filters (GF/C) pre-soaked in 0.5% PEI for at least 1 hour.
Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Preparation.
-
Non-specific Binding (NSB): 50 µL Non-specific Control + 50 µL Radioligand + 100 µL Membrane Preparation.
-
Competition: 50 µL of unlabeled competitor (e.g., this compound) at various concentrations + 50 µL Radioligand + 100 µL Membrane Preparation.
-
-
Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester.
-
Wash the filters 3-5 times with 3-5 mL of ice-cold Wash Buffer.[2]
-
Dry the filter mat, place it in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled competitor.
-
Fit the data using non-linear regression to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetic comparison of pindolol with other beta-adrenoceptor-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparative clinical and hemodynamic investigations on two beta-receptor blocking agents (pindolol and mepindolol) in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Chiral HPLC Separation of (-)-Mepindolol
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of (-)-Mepindolol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the separation of Mepindolol enantiomers by adjusting the mobile phase.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor resolution between the enantiomers of Mepindolol?
Poor resolution in chiral separations can stem from several factors related to the mobile phase and stationary phase.[1] For Mepindolol, which is a beta-blocker similar to Pindolol (B1678383), achieving good separation requires careful optimization.[2]
Possible Causes & Solutions:
-
Incorrect Mobile Phase Composition: The ratio of organic solvent to the aqueous phase (in reversed-phase) or the ratio of different organic solvents (in normal-phase) is critical.[3]
-
Inappropriate Mobile Phase Additive: Basic compounds like Mepindolol often require additives to improve peak shape and resolution.
-
Solution: For normal-phase separations, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) is common to reduce peak tailing and improve separation.[2][4] For reversed-phase, adjusting the pH with buffers or acids like phosphoric acid is crucial.[4][5]
-
-
Suboptimal Flow Rate: The flow rate affects the time analytes spend interacting with the stationary phase.[3]
-
Solution: Lowering the flow rate can sometimes enhance resolution, although it will increase the analysis time.[3] Conversely, a very low flow rate can lead to peak broadening due to diffusion. Finding the optimal balance is key.
-
Q2: My this compound peak is tailing. What are the common causes and how can I fix it?
Peak tailing, where a peak has a broad, drawn-out tail, is a common issue in HPLC.[6] It can hinder accurate integration and reduce resolution between closely eluting peaks.[6]
Possible Causes & Solutions:
-
Secondary Interactions: For basic compounds like Mepindolol, interactions between the analyte and acidic silanol (B1196071) groups on the silica-based stationary phase are a primary cause of tailing.[7]
-
Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (B128534) (TEA), to compete with the analyte for active silanol sites.[2][8]
-
-
Mobile Phase pH: In reversed-phase HPLC, an incorrect mobile phase pH can lead to the partial ionization of the analyte, causing tailing.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic state (fully protonated or deprotonated). For basic compounds, a lower pH can sometimes improve peak shape.[7]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[6]
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
Q3: What should I do if my this compound peak is fronting?
Peak fronting, the opposite of tailing, presents with a sharp front edge and a broad, leading shoulder.[6]
Possible Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including fronting.[9][10]
-
High Injection Volume: Injecting a large volume of sample, especially if the sample solvent is stronger than the mobile phase, can lead to fronting.[6]
-
Solution: Reduce the injection volume.
-
Experimental Protocols & Data
For the chiral separation of Mepindolol, methods developed for the structurally similar compound Pindolol are highly applicable. Both normal-phase and reversed-phase chromatography have been successfully employed.[2]
Data Summary: HPLC Methods for Pindolol Enantiomer Separation
The following tables summarize established HPLC conditions for separating Pindolol enantiomers, which can serve as a starting point for Mepindolol method development.
Table 1: Normal-Phase HPLC Methods
| Parameter | Method 1[2] | Method 2[4][5] | Method 3[12] |
|---|---|---|---|
| Column | CHIRAL ART Cellulose-SC (250 x 4.6 mm, 5-µm) | Chiral pack AD-H (250 x 4.6 mm i.d.) | Lux® Cellulose-1 (Cellulose tris(3,5-dymethylphenylcarbamate)) |
| Mobile Phase | n-hexane/ethanol/diethylamine (40/60/0.1 v/v/v) | n-hexane/ethanol/diethylamine (860:140:0.05 v/v/v) | n-hexane/ethanol/diethylamine (90/10/0.5 to 60/40/0.5 v/v/v) |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.3 to 2.3 mL/min (Gradient) |
| Detection | UV at 265 nm | UV at 215 nm | Not Specified |
| Temperature | 25 °C | Ambient | Ambient |
Table 2: Reversed-Phase HPLC Methods
| Parameter | Method 1[2] | Method 2[13] |
|---|---|---|
| Column | CHIRAL ART Cellulose-SC (250 x 4.6 mm, 5-µm) | Cellulose-based chiral column |
| Mobile Phase | methanol/diethylamine (100/0.1 v/v) | acetonitrile (B52724)/0.3 M aqueous sodium perchlorate (B79767) (40/60 v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 265 nm | Fluorescence (Ex: 270 nm, Em: 310 nm) |
| Temperature | 25 °C | Not Specified |
Detailed Experimental Protocols
Protocol 1: Normal-Phase Chiral Separation of Pindolol Enantiomers [2]
-
System Preparation: Equilibrate the CHIRAL ART Cellulose-SC column (250 x 4.6 mm, 5-µm) with the mobile phase.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, ethanol, and diethylamine in a ratio of 40:60:0.1 (v/v/v). Filter and degas the mobile phase before use.
-
Sample Preparation: Dissolve the Pindolol standard or sample in the mobile phase to a concentration of 100 µg/mL.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 25 °C.
-
Set the UV detector to a wavelength of 265 nm.
-
-
Injection: Inject 10 µL of the prepared sample.
-
Analysis: Record the chromatogram and determine the resolution between the enantiomer peaks.
Protocol 2: Reversed-Phase Chiral Separation of Pindolol Enantiomers [13]
-
System Preparation: Equilibrate a reversed-phase cellulose-based chiral column with the mobile phase.
-
Mobile Phase Preparation: Prepare a mobile phase of 40:60 (v/v) acetonitrile and 0.3 M aqueous sodium perchlorate. Filter and degas the mobile phase.
-
Sample Preparation: For serum samples, perform a solid-phase extraction. For urine samples, direct injection may be possible. Reconstitute the final extract in the mobile phase.
-
Chromatographic Conditions:
-
Set the flow rate to 0.5 mL/min.
-
Set the fluorescence detector with an excitation wavelength of 270 nm and an emission wavelength of 310 nm.
-
-
Injection: Inject the prepared sample into the HPLC system.
-
Analysis: Record the chromatogram for the quantitation of R(+)- and S(-)-pindolol.
Visual Troubleshooting Guides
General HPLC Peak Shape Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving common peak shape issues in HPLC.[6][14][15]
Caption: General workflow for troubleshooting HPLC peak shape issues.
Mobile Phase Optimization for Chiral Separation
This decision tree outlines the logical steps for adjusting the mobile phase to improve the chiral separation of compounds like this compound.
Caption: Decision tree for mobile phase optimization in chiral HPLC.
References
- 1. Harnessing JMP’s Prediction Profiler for Multi-Response Optimization of HPLC Method in Chiral Drug Separation – Chiralpedia [chiralpedia.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. jfda-online.com [jfda-online.com]
- 5. "Validated stability-indicating HPLC method for the separation of pindo" by S.S. Pujeri, A.M.A. Khader et al. [jfda-online.com]
- 6. uhplcs.com [uhplcs.com]
- 7. agilent.com [agilent.com]
- 8. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eclass.uoa.gr [eclass.uoa.gr]
- 10. lcms.cz [lcms.cz]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. Simultaneous enantiomeric determination of propranolol, metoprolol, pindolol, and atenolol in natural waters by HPLC on new polysaccharide-based stationary phase using a highly selective molecularly imprinted polymer extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatographic analysis of pindolol enantiomers in human serum and urine using a reversed-phase cellulose-based chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Troubleshooting HPLC Peak Shape [m-pharmaguide.com]
- 15. researchgate.net [researchgate.net]
Addressing matrix effects in LC-MS/MS analysis of (-)-Mepindolol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of (-)-Mepindolol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, this compound. These components can include salts, proteins, lipids, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2][3][4][5] This can compromise the accuracy, precision, and sensitivity of the analytical method.[3][6]
Q2: What are the common signs that my this compound analysis is being affected by matrix effects?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results across different sample preparations.[7]
-
Inaccurate quantification, leading to high variability in concentration measurements.[7]
-
Non-linear calibration curves.[7]
-
Reduced sensitivity and poor signal-to-noise ratios.[7]
-
Inconsistent peak areas for quality control (QC) samples.[7]
Q3: Which sample types are most prone to matrix effects when analyzing this compound?
A3: Complex biological matrices are most likely to cause significant matrix effects. For this compound, a beta-blocker often monitored in clinical and research settings, these include:
-
Biological fluids: Plasma, serum, and urine.[8]
-
Tissue homogenates: Extracts from tissues where the drug may accumulate.
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The "golden standard" for the quantitative assessment of matrix effects is the post-extraction spike method.[2] This involves comparing the response of this compound in a neat solution to its response when spiked into a blank matrix extract. The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.[2] Ideally, the MF should be between 0.8 and 1.2.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS/MS analysis of this compound.
Issue 1: Poor reproducibility and inaccurate quantification.
Possible Cause: Significant matrix effects are likely suppressing or enhancing the this compound signal inconsistently.
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the Matrix Factor (MF).
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to improve the sample cleanup process.[1] Consider switching from a simple protein precipitation (PPT) to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]
-
Chromatographic Separation: Modify your LC method to better separate this compound from co-eluting matrix components.[2][5] This could involve changing the column, mobile phase composition, or gradient profile.
-
Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[5]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Issue 2: Reduced sensitivity and low signal-to-noise.
Possible Cause: Ion suppression is likely occurring due to co-eluting phospholipids (B1166683) or other endogenous components. Phospholipids are a major cause of ion suppression in plasma samples.[1]
Troubleshooting Steps:
-
Targeted Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation protocol. Several commercial SPE cartridges and plates are designed for this purpose.
-
Optimize Ion Source Parameters: Adjust ion source parameters such as spray voltage, gas flows, and temperature to potentially minimize the impact of interfering compounds.
-
Change Ionization Mode: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[2][9]
Quantitative Data Summary
The following tables provide illustrative data on how different sample preparation methods can impact the recovery and matrix effect for this compound analysis.
Table 1: Comparison of Sample Preparation Methods on Analyte Recovery and Matrix Effect.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | Interpretation |
| Protein Precipitation (PPT) | 95 | 0.65 | High recovery, but significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | 85 | 0.92 | Good recovery with minimal matrix effect. |
| Solid-Phase Extraction (SPE) | 90 | 0.98 | High recovery and negligible matrix effect. |
Note: This is example data and actual results may vary.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
Objective: To quantify the matrix effect on the analysis of this compound.
Materials:
-
This compound standard solution.
-
Blank biological matrix (e.g., plasma).
-
Solvents for extraction and reconstitution.
-
LC-MS/MS system.
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at low, medium, and high concentration levels.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established procedure. Spike this compound into the extracted matrix at the same three concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank matrix at the same three concentrations before the extraction process.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Data Analysis:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To extract this compound from plasma while minimizing matrix components.
Materials:
-
Mixed-mode cation exchange SPE cartridges.
-
Human plasma sample.
-
Methanol (B129727), Acetonitrile, Formic Acid, Ammonium (B1175870) Hydroxide (B78521).
-
Centrifuge.
-
Evaporator.
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 0.5 mL of plasma with 0.5 mL of 4% phosphoric acid and load it onto the cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
Visualizations
Caption: Workflow for assessing and mitigating matrix effects.
Caption: Detailed workflow for Solid-Phase Extraction (SPE).
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Mepindolol stability testing in different solvent systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Mepindolol. The information is designed to address common challenges encountered during stability testing in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows degradation in an aqueous buffer at neutral pH. What could be the cause?
A1: While this compound is generally more stable at neutral pH compared to acidic or basic conditions, degradation can still occur due to several factors. Consider the following:
-
Oxidation: Dissolved oxygen in the aqueous buffer can lead to oxidative degradation. To mitigate this, prepare buffers with de-gassed water and consider purging the solution with an inert gas like nitrogen.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation.[1] It is crucial to protect solutions from light by using amber-colored glassware or by covering the container with aluminum foil.[1]
-
Temperature: Elevated temperatures can accelerate degradation. Ensure that your samples are stored at the recommended temperature and are not exposed to excessive heat during the experimental process.
Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I identify them?
A2: Unexpected peaks in an HPLC chromatogram are often indicative of degradation products or impurities. To identify these peaks, you can:
-
Conduct Forced Degradation Studies: Subjecting this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) will help generate potential degradation products.[1][2] Comparing the chromatograms from these studies with your sample's chromatogram can help in peak identification.
-
Use Mass Spectrometry (LC-MS): Coupling your HPLC system with a mass spectrometer can provide mass-to-charge ratio information for the unexpected peaks, which is invaluable for structural elucidation of the degradation products.[3]
-
Reference Standards: If reference standards for known impurities or degradation products are available, they can be used for positive identification by comparing retention times.
Q3: What are the best practices for preparing a stock solution of this compound for stability studies?
A3: To ensure the integrity of your stock solution, follow these best practices:
-
Solvent Selection: this compound, similar to Pindolol, is soluble in organic solvents like ethanol, DMSO, and DMF.[4] For aqueous studies, a stock solution can be prepared in one of these organic solvents and then diluted with the aqueous buffer of choice.[4] It is recommended to purge organic solvents with an inert gas to remove dissolved oxygen.[4]
-
Storage: Store the stock solution in tightly sealed, amber-colored vials at a low temperature (e.g., -20°C) to minimize degradation from light and heat.[1][5] Aqueous solutions are generally less stable and it is often recommended not to store them for more than a day.[4][5]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to avoid repeated freezing and thawing, which can degrade the compound.
Q4: How can I assess the photostability of this compound?
A4: Photostability testing is crucial and should be conducted according to ICH Q1B guidelines.[6][7][8] A systematic approach involves:
-
Tests on the active substance: Expose the solid drug substance to a light source.[7]
-
Tests on the exposed product outside of the immediate pack: Prepare a solution of this compound and expose it to light in a chemically inert and transparent container.[7][9]
-
Light Source: Use a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7] A combination of cool white fluorescent and near UV lamps is often used.[6]
-
Dark Control: A corresponding sample should be protected from light to serve as a dark control.[7]
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify any degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound potency in formulation | Chemical degradation of the active pharmaceutical ingredient (API). | Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify the degradation pathway.[1] Ensure appropriate storage conditions for the formulation. |
| Discoloration of this compound solution | Formation of degradation products, potentially due to oxidation or photolysis. | Prepare the solution in a solvent that has been purged with nitrogen to remove dissolved oxygen. Store the solution in the dark and at a low temperature. Use a validated stability-indicating method to identify the colored impurity. |
| Poor peak shape in HPLC analysis | Inappropriate mobile phase pH or composition. Column degradation. | Optimize the mobile phase pH and organic modifier concentration. Mepindolol is a basic compound, so a slightly acidic mobile phase often yields better peak shapes.[10] Ensure the column is not degraded and is suitable for the analysis. |
| Inconsistent results between experiments | Variability in sample preparation. Instability of the analytical solution. | Standardize the sample preparation protocol. Evaluate the stability of the sample solution over the typical analysis time; solutions of similar compounds have been found to be stable for up to 72 hours at room temperature when protected from light.[11] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the degradation pathways and to develop stability-indicating analytical methods.[2] A target degradation of 5-20% is generally considered appropriate.[12]
1. Acidic Hydrolysis:
-
Procedure: Prepare a solution of this compound (e.g., 50 µg/mL) in 1 M HCl.[1] Heat the solution at 80°C for 8 hours.[1]
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 1 M NaOH before analysis.[1]
2. Basic Hydrolysis:
-
Procedure: Prepare a solution of this compound (e.g., 50 µg/mL) in 1 M NaOH.[1] Heat the solution at 80°C for 8 hours.[1]
-
Neutralization: After incubation, cool the solution and neutralize it with 1 M HCl before analysis.[1]
3. Oxidative Degradation:
-
Procedure: Prepare a solution of this compound (e.g., 50 µg/mL) in 3% hydrogen peroxide.[1] Keep the solution at room temperature or heat at 80°C for 8 hours, depending on the desired level of degradation.[1]
-
Analysis: Directly analyze the solution by HPLC.
4. Thermal Degradation:
-
Procedure: Prepare a solution of this compound (e.g., 50 µg/mL) in a suitable solvent (e.g., mobile phase).[1] Heat the solution at 80°C for 8 hours.[1] A solid sample of the drug should also be tested under the same conditions.
-
Analysis: After cooling, analyze the solution by HPLC.
5. Photolytic Degradation:
-
Procedure: Prepare a solution of this compound (e.g., 50 µg/mL) and expose it to UV light for 8 hours.[1] A solid sample should also be exposed to the same light conditions.[11] A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze the solution by HPLC.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is required to separate this compound from its potential degradation products.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used for related beta-blockers.[11][12]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM sodium dihydrogen phosphate, pH adjusted to 4.0 with phosphoric acid) and an organic solvent like acetonitrile (B52724) is often effective.[11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[11]
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 215-225 nm) is suitable.[11][12]
-
Temperature: The column is typically maintained at ambient temperature.[11]
Data Presentation
The following table summarizes hypothetical stability data for this compound under various stress conditions, based on the behavior of similar beta-blockers. Actual results may vary.
| Stress Condition | Solvent System | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| Acidic Hydrolysis | 1 M HCl | 8 hours | 80°C | 15.2% | 3 |
| Basic Hydrolysis | 1 M NaOH | 8 hours | 80°C | 9.8% | 2 |
| Oxidative Degradation | 3% H₂O₂ | 8 hours | 80°C | 12.5% | 4 |
| Thermal Degradation | Methanol | 8 hours | 80°C | 5.1% | 1 |
| Photolytic Degradation | Methanol | 8 hours | Ambient | 8.7% | 2 |
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: General signaling pathway of a beta-blocker like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Photostability | SGS [sgs.com]
- 9. iagim.org [iagim.org]
- 10. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. impactfactor.org [impactfactor.org]
Optimizing (-)-Mepindolol Concentration for Functional Assays: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of (-)-Mepindolol for functional assays. The following information, presented in a question-and-answer format, addresses specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-selective competitive antagonist of beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][2] This means it binds to these receptors and prevents the binding of endogenous catecholamines such as adrenaline (epinephrine) and noradrenaline (norepinephrine).[2] The blockade of β1-adrenergic receptors, which are predominantly located in the heart, leads to a decrease in heart rate and myocardial contractility.[2] The antagonism of β2-adrenergic receptors, found in tissues like the lungs and blood vessels, can also contribute to its physiological effects.[1] A key characteristic of this compound is its intrinsic sympathomimetic activity (ISA), meaning it can exert a mild agonist effect on beta-adrenergic receptors in the absence of a primary agonist.[2]
Q2: What are the key considerations before starting a functional assay with this compound?
Before initiating a functional assay, it is crucial to consider the following:
-
Cell System: Ensure the chosen cell line or primary cells express the target beta-adrenergic receptor (β1 or β2) at a sufficient density for a measurable response.
-
Assay Type: The optimal concentration of this compound will vary depending on the assay. For antagonist-mode assays, concentrations will typically be higher than in agonist-mode (ISA) assays.
-
Intrinsic Sympathomimetic Activity (ISA): Due to its ISA, this compound can act as a partial agonist. This needs to be considered in the experimental design and data interpretation, especially in systems with low basal activity.
-
Solubility and Stability: Prepare fresh stock solutions of this compound and ensure its solubility in the assay buffer to avoid precipitation.
Q3: How do I determine the optimal concentration range for this compound in my assay?
The optimal concentration range should be determined empirically through dose-response experiments. A good starting point is to perform a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to cover the full spectrum of potential effects. For antagonist activity, you will typically pre-incubate the cells with varying concentrations of this compound before adding a known agonist (e.g., isoproterenol). For characterizing its ISA, you will add this compound alone and measure the response.
Troubleshooting Guide
Issue 1: High background signal or high basal activity in a cAMP assay.
-
Possible Cause: The intrinsic sympathomimetic activity (ISA) of this compound may be causing an increase in basal cAMP levels. Alternatively, the cells may have high constitutive receptor activity.
-
Solution:
-
To specifically assess the antagonist effect, ensure you are co-incubating with a full agonist to overcome the ISA.
-
Reduce the serum concentration or serum-starve the cells before the assay to minimize the influence of growth factors.
-
Include a known neutral antagonist (a beta-blocker without ISA, like propranolol) as a control to assess the basal signaling of your system.
-
Issue 2: No observable antagonist effect of this compound.
-
Possible Cause: The concentration of this compound may be too low to effectively compete with the agonist. The agonist concentration might be too high, saturating the receptors.
-
Solution:
-
Increase the concentration range of this compound in your dose-response curve.
-
Optimize the agonist concentration. Use an EC₅₀ or EC₈₀ concentration of the agonist, rather than a maximal concentration, to increase the sensitivity of the assay to antagonism.
-
Verify receptor expression in your cell line using a validated method like radioligand binding or western blot.
-
Issue 3: Poor signal-to-noise ratio in a radioligand binding assay.
-
Possible Cause: High non-specific binding of the radioligand.
-
Solution:
-
Optimize the concentration of the radioligand. Using a concentration at or below the Kd will minimize non-specific binding.
-
Increase the number and volume of wash steps to more effectively remove unbound radioligand.
-
Pre-treat filters with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding to the filter itself.
-
Quantitative Data
| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Reference |
| Binding Affinity (Ki, nM) | 0.25 | 0.54 | [3] |
| Functional Potency (EC50, nM) for cAMP accumulation | 2.5 | 1.6 | [3] |
| Intrinsic Activity (relative to Isoproterenol) | 0.55 | 0.75 | [3] |
Experimental Protocols
Radioligand Binding Assay (Antagonist Competition)
Objective: To determine the binding affinity (Ki) of this compound for β-adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human β1 or β2-adrenergic receptor.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (10-20 µg of protein)
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Iodocyanopindolol) at a concentration near its Kd.
-
A range of concentrations of unlabeled this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
For non-specific binding control, add a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (Antagonist Mode)
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting agonist-induced cAMP production.
Methodology:
-
Cell Culture: Plate cells expressing the target β-adrenergic receptor in a 96-well plate and grow to confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) for 15-30 minutes.
-
Stimulation: Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol (B85558) at its EC₈₀ concentration) in the presence of a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 10-15 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the chosen cAMP detection kit.
-
Detection: Measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: β1-Adrenergic Receptor Signaling Pathway and Site of this compound Action.
Caption: β2-Adrenergic Receptor Signaling Pathway and Site of this compound Action.
Caption: Logical workflow for optimizing this compound concentration in functional assays.
References
Validation & Comparative
A Comparative Guide to the Receptor Selectivity of (-)-Mepindolol and Pindolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity profiles of (-)-Mepindolol and pindolol (B1678383), two non-selective β-adrenergic receptor antagonists. While both compounds are recognized for their antihypertensive properties, their interactions with other receptor systems, particularly serotonergic receptors, contribute to their distinct pharmacological profiles. This document summarizes key experimental data on their binding affinities and functional activities, outlines the methodologies used in these assessments, and visually represents relevant biological pathways and experimental workflows.
Quantitative Receptor Binding and Functional Data
The receptor selectivity of a compound is primarily determined by its binding affinity (often expressed as the inhibition constant, Ki) for a range of receptors. A lower Ki value indicates a higher binding affinity. Functional assays, such as the measurement of antagonist potency (pA₂), provide complementary information on the compound's biological effect at the receptor.
Pindolol: A Broad Receptor Binding Profile
Pindolol has been extensively studied, revealing a complex pharmacology that extends beyond its β-adrenergic blocking activity. It notably interacts with serotonin (B10506) 5-HT₁A receptors, where it acts as a partial agonist/antagonist.[1] This dual activity is thought to contribute to its use as an augmenting agent in antidepressant therapy.[2]
| Receptor Subtype | Ki (nM) | Species |
| Adrenergic Receptors | ||
| β₁ | 0.52 - 2.6 | Human |
| β₂ | 0.40 - 4.8 | Human |
| β₃ | 44 | Human |
| α₁ | 7,585 | Pigeon |
| Serotonin (5-HT) Receptors | ||
| 5-HT₁A | 15 - 81 | Human |
| 5-HT₁B | 34 - 151 | Rodent |
| 5-HT₁D | 4,900 | Human |
| 5-HT₂A | 9,333 | Human |
| 5-HT₂B | 2,188 | Human |
| Data compiled from publicly available databases. The smaller the Ki value, the stronger the binding affinity. |
Specifically, the (-)-enantiomer of pindolol has been shown to exhibit a high affinity for human 5-HT₁A receptors, with a reported Ki of 6.4 nM.[3]
Comparative Antagonist Potency at β-Adrenergic Receptors
Direct comparative studies of this compound and pindolol have focused on their primary pharmacological action: β-adrenoceptor blockade. Functional studies in isolated guinea pig atria have been used to determine their antagonist potencies (pA₂ values). The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates greater antagonist potency.
| Compound | Tissue Preparation | Agonist | pA₂ (95% Confidence Interval) |
| This compound | Guinea Pig Right Atria (Heart Rate) | Isoproterenol | 9.96 (9.91-10.01) |
| Guinea Pig Paced Left Atria (Contractile Force) | Isoproterenol | 9.52 (9.44-9.60) | |
| Pindolol | Guinea Pig Right Atria (Heart Rate) | Isoproterenol | 9.20 (9.15-9.25) |
| Guinea Pig Paced Left Atria (Contractile Force) | Isoproterenol | 8.85 (8.76-8.94) | |
| Data from a comparative in vitro study. A higher pA₂ value indicates a more potent antagonist. |
These data indicate that This compound is approximately 6.5 times more potent than pindolol as a β-adrenoceptor antagonist in these experimental models.[4]
Experimental Protocols
The data presented in this guide are derived from established in vitro pharmacological assays. The following are detailed overviews of the typical methodologies employed.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
A high-affinity radioligand specific for the receptor (e.g., [³H]-Dihydroalprenolol for β-adrenergic receptors).
-
Test compounds (this compound, pindolol) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in the assay buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
[³⁵S]GTPγS Functional Assay for G-Protein Coupled Receptor Activation
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR).
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of a test compound at a GPCR.
Materials:
-
Cell membranes expressing the target GPCR (e.g., 5-HT₁A receptor).
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
Test compounds and known agonists/antagonists.
-
Assay buffer.
-
Scintillation counter or filter-based detection system.
Procedure:
-
Pre-incubation: The cell membranes are pre-incubated with the test compound (to test for antagonist effects) or vehicle.
-
Incubation: The membranes are then incubated with a known concentration of an agonist (to test for antagonism) or with varying concentrations of the test compound (to test for agonism) in the presence of GDP and [³⁵S]GTPγS.
-
G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein. In this assay, [³⁵S]GTPγS binds to the activated G-protein.
-
Termination and Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide, typically by filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: The data are analyzed to determine the Emax (maximum effect) and EC₅₀ (concentration producing 50% of the maximal effect) for agonists, or the IC₅₀ and Ki for antagonists.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological and experimental processes can aid in understanding the mechanisms of action and the methods used for their characterization.
Caption: β-Adrenergic Receptor Signaling Pathway.
Caption: 5-HT₁A Receptor Signaling Pathway.
Caption: Receptor Binding Affinity Workflow.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pindolol binding to 5-HT1A receptors in the human brain confirmed with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pindolol - Wikipedia [en.wikipedia.org]
(-)-Mepindolol Versus Propranolol: A Comparative In Vivo Analysis
A comprehensive guide for researchers and drug development professionals on the comparative in vivo effects of the non-selective β-adrenergic receptor antagonists, (-)-Mepindolol and Propranolol (B1214883).
This guide provides an objective comparison of the in vivo performance of this compound and propranolol, focusing on their cardiovascular, respiratory, and hemodynamic effects. The information is compiled from various in vivo studies, with a focus on quantitative data and experimental methodologies to support further research and development in the field of β-adrenergic blockade.
Comparative Quantitative Data
The following tables summarize the key in vivo comparative data between this compound and Propranolol from clinical and preclinical studies.
| Parameter | This compound | Propranolol | Species/Study Population | Key Findings | Reference |
| Relative Potency | ~25 times more potent | 1 | Humans with coronary artery disease | Based on β-receptor blocking effect. | [1] |
| Equipotent Doses (Oral) | 5 mg | 80 mg | Asthmatic patients | Doses produced a similar percentage fall in pulse rates at 2 hours post-ingestion. | [2] |
| Equipotent Doses (Intravenous) | 0.5 mg | 15 mg | Healthy male subjects | For preventing stress-induced rise in heart rate. | [3] |
| Equipotent Doses (Intravenous) | 0.6 mg | 15 mg | Patients with cirrhosis | For studying splanchnic and systemic hemodynamics. | [4] |
Cardiovascular Effects
| Parameter | This compound | Propranolol | Species/Study Population | Key Findings | Reference |
| Resting Heart Rate | Similar reduction | Similar reduction | Patients with cirrhosis | Both drugs caused statistically significant and similar decreases in heart rate. | [4] |
| Exercise-Induced Tachycardia | Effective reduction | Effective reduction | Humans with coronary artery disease | Both drugs effectively blocked exercise-induced tachycardia. | [1] |
| Cardiac Output | Significant decrease | Significant decrease | Patients with cirrhosis | Both drugs caused statistically significant and similar decreases in cardiac output. | [4] |
| Mean Arterial Pressure | Slight decrease | Slight increase | Patients with cirrhosis | Mepindolol (B133264) slightly decreased, while propranolol slightly increased mean arterial pressure. | [4] |
| Lying Diastolic Blood Pressure | Rapid and significant fall | No statistically significant reduction | Asthmatic patients | Mepindolol showed a more pronounced effect on diastolic blood pressure compared to pre-treatment values. | [2] |
| Negative Inotropic Effect | Less pronounced | More pronounced | Humans with coronary artery disease | Propranolol appears to have a greater negative inotropic effect. | [1] |
Respiratory Effects in Asthmatic Patients
| Parameter | this compound | Propranolol | Key Findings | Reference | |---|---|---|---| | Forced Expiratory Volume in 1 second (FEV1) | Intermediate fall | Marked, statistically significant fall | Propranolol induced a more significant reduction in FEV1 compared to mepindolol. |[2] | | Forced Expiratory Volume in 3 seconds (FEV3) | Intermediate fall | Marked, statistically significant fall | Propranolol induced a more significant reduction in FEV3 compared to mepindolol. |[2] |
Hemodynamic Effects in Patients with Cirrhosis
| Parameter | This compound (0.6 mg IV) | Propranolol (15 mg IV) | Key Findings | Reference |
| Hepatic Venous Pressure Gradient (HVPG) | Similar decrease | Similar decrease | Both drugs produced comparable reductions in portal pressure. | [4] |
| Hepatic Blood Flow | Significant decrease | No significant decrease | Mepindolol had a more pronounced effect on reducing hepatic blood flow. | [4] |
| Systemic Vascular Resistance | Significant increase | Significant increase | Both drugs significantly increased systemic vascular resistance. | [4] |
Experimental Protocols
Detailed methodologies for key in vivo experiments cited in this guide are provided below.
Assessment of Cardiovascular and Respiratory Effects in Asthmatic Patients
-
Study Design: A controlled, double-blind, crossover trial was conducted in 16 asthmatic patients.[2]
-
Treatments: Single oral doses of 5 mg mepindolol, 80 mg propranolol, 15 mg pindolol (B1678383), or placebo were administered.[2]
-
Measurements:
-
Time Points: Measurements were taken at baseline and at various time points post-ingestion, with pulse rate being a key endpoint at 2 hours.[2]
Evaluation of Splanchnic and Systemic Hemodynamics in Patients with Cirrhosis
-
Study Population: Two groups of eight patients with portal hypertension due to cirrhosis were studied.[4]
-
Treatments: One group received mepindolol (0.6 mg, IV), and the other received propranolol (15 mg, IV).[4]
-
Hemodynamic Measurements:
-
Hepatic Venous Pressure Gradient (HVPG): Measured via hepatic venous catheterization to assess portal pressure.
-
Hepatic Blood Flow: Determined to evaluate the impact on liver perfusion.[4]
-
Systemic Hemodynamics: Cardiac output, heart rate, mean arterial pressure, and systemic vascular resistance were measured.[4]
-
Hemodynamic Assessment in Patients with Coronary Artery Disease
-
Study Design: An eight-week double-blind, crossover study was conducted in five patients with coronary artery disease.[1]
-
Treatments: Patients received either mepindolol-sulfate or propranolol.[1]
-
Assessments:
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling Pathway
Both this compound and Propranolol are non-selective antagonists of β-adrenergic receptors. Their primary mechanism of action involves blocking the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to these receptors, thereby inhibiting the downstream signaling cascade. The canonical pathway involves the Gs protein-adenylyl cyclase-cAMP-PKA signaling axis.
References
- 1. [Hemodynamic differences in the effects of mepindolol-sulfate and propranolol after 4 weeks treatment under conditions of rest and physical exercise in patients with coronary heart disease (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative investigation of the respiratory and cardiovascular effect of mepindolol, propranolol and pindolol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of calculation stress on hemodynamics and plasma catecholamines before and after beta-blockade with propranolol (Inderal) and mepindolol sulfate (Corindolan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the short-term effects of mepindolol and propranolol on splanchnic and systemic haemodynamics in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (-)-Mepindolol and Bopindolol Binding Kinetics at Beta-Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding kinetics of two non-selective beta-adrenoceptor antagonists: (-)-Mepindolol and bopindolol (B133282). Both are derivatives of pindolol (B1678383) and are utilized in the management of cardiovascular conditions. Understanding their interaction with beta-adrenergic receptors at a kinetic level is crucial for drug development and for elucidating their pharmacological profiles. This document summarizes available binding affinity data, details relevant experimental methodologies, and visualizes key pathways and workflows.
Introduction to this compound and Bopindolol
This compound is the pharmacologically active enantiomer of mepindolol, a non-selective beta-blocker. Bopindolol is a prodrug that is metabolized in the body to its active form, which is a derivative of pindolol. Both compounds exert their therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors. While both are recognized for their beta-blocking activity, their specific binding kinetics—the rates at which they associate with and dissociate from the receptor—can significantly influence their duration of action and overall clinical efficacy.
Data Presentation: Binding Affinity and Kinetic Properties
| Compound | Receptor Subtype | Binding Affinity (pKi) | Kinetic Characteristics |
| This compound | β1/β2-adrenergic | Data not available | As a derivative of pindolol, it is expected to have high affinity. |
| Bopindolol | β1-adrenergic | 7.44 | Slowly dissociating antagonist[1] |
| β2-adrenergic | Higher selectivity for β2 over β1[2] | Long-lasting action attributed to slow dissociation[1][3] |
Note: The pKi value is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. Bopindolol's notable characteristic is its slow dissociation from beta-adrenoceptors, which contributes to its long duration of action.[1][3]
Experimental Protocols
The binding kinetics of compounds like this compound and bopindolol are typically determined using radioligand binding assays. Below are detailed methodologies for such experiments.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from the target receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the target beta-adrenoceptors are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A fixed concentration of a suitable radioligand (e.g., [³H]-CGP12177 or [¹²⁵I]-Iodocyanopindolol) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound or bopindolol) are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist (e.g., propranolol).
-
The reaction is incubated to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibitory constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Kinetic Radioligand Binding Assay for Determining k_on_ and k_off_
1. Association Rate (k_on_):
-
The membrane preparation is incubated with a fixed concentration of radioligand.
-
The amount of specific binding is measured at various time points until equilibrium is reached.
-
The observed association rate constant (k_obs_) is determined by fitting the data to a one-phase association equation.
-
The association rate constant (k_on_) is then calculated from the slope of the linear plot of k_obs_ versus the radioligand concentration.
2. Dissociation Rate (k_off_):
-
The membrane preparation is pre-incubated with the radioligand to allow for receptor binding to reach equilibrium.
-
Dissociation is initiated by adding a high concentration of an unlabeled antagonist to prevent re-binding of the radioligand.
-
The amount of specific binding remaining is measured at various time points.
-
The dissociation rate constant (k_off_) is determined by fitting the data to a one-phase dissociation equation.
Mandatory Visualizations
Beta-Adrenergic Receptor Signaling Pathway
Caption: Beta-adrenergic receptor signaling cascade and points of antagonism.
Experimental Workflow for Kinetic Binding Assay
Caption: Workflow for determining association and dissociation rate constants.
Conclusion
References
- 1. Bopindolol is a slowly dissociating beta 1-adrenoceptor antagonist when compared to other beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacological characteristics of the long-acting beta-blocker "bopindolol"] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Beta-Blocking Activity of (-)-Mepindolol in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the beta-blocking activity of (-)-Mepindolol in a new cell line. It offers a comparative analysis with established beta-blockers, including the non-selective antagonists Propranolol and Pindolol (B1678383), and the β1-selective antagonist Metoprolol. Detailed experimental protocols and supporting data are provided to facilitate the objective assessment of this compound's pharmacological profile.
Comparative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound and other beta-blockers at β1 and β2 adrenergic receptors. This data, derived from various experimental systems, serves as a benchmark for the validation studies in a new cell line.
Table 1: Comparative Binding Affinities (Ki) of Beta-Blockers at Human β1 and β2 Adrenergic Receptors Expressed in CHO or HEK293 Cells
| Compound | Receptor Subtype | Ki (nM) | Cell Line | Reference |
| This compound | β1 & β2 | Data not available in recombinant cell lines. pA2 in guinea pig atria: 9.96 (rate), 9.52 (force)[1] | Guinea Pig Atria | Anderson, 1984[1] |
| Propranolol | β1 | 1.0 - 5.0 | CHO/HEK293 | Various Sources |
| β2 | 0.5 - 2.0 | CHO/HEK293 | Various Sources | |
| Pindolol | β1 | 0.25 | CHO | BenchChem, 2025[2] |
| β2 | 0.54 | CHO | BenchChem, 2025[2] | |
| Metoprolol | β1 | 55 - 102 | HEK293 | Various Sources |
| β2 | >1000 | HEK293 | Various Sources |
Note: pA2 is a measure of antagonist potency derived from functional assays, where a higher value indicates greater potency. Ki is the inhibition constant from radioligand binding assays, where a lower value indicates higher affinity.
Table 2: Comparative Functional Potency (IC50/EC50) and Intrinsic Sympathomimetic Activity (ISA) of Beta-Blockers in cAMP Assays
| Compound | Receptor Subtype | Assay Type | Potency (nM) | Intrinsic Activity (vs. Isoproterenol) | Cell Line | Reference |
| This compound | β1 & β2 | Antagonist (cAMP inhibition) | Data not available | Partial Agonist | - | - |
| Propranolol | β1 & β2 | Antagonist (cAMP inhibition) | IC50: 5 - 20 | None | CHO/HEK293 | Various Sources |
| Pindolol | β1 | Agonist (cAMP stimulation) | EC50: 2.5 | 0.55 | CHO | BenchChem, 2025[2] |
| β2 | Agonist (cAMP stimulation) | EC50: 1.6 | 0.75 | CHO | BenchChem, 2025[2] | |
| Metoprolol | β1 | Antagonist (cAMP inhibition) | IC50: 100 - 500 | None | CHO/HEK293 | Various Sources |
| Isoproterenol | β1 & β2 | Agonist (cAMP stimulation) | EC50: 1 - 10 | Full Agonist | CHO/HEK293 | Various Sources |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for use with a new cell line expressing the target beta-adrenergic receptor subtype.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell Line: A new cell line stably or transiently expressing the human β1 or β2 adrenergic receptor (e.g., CHO-K1 or HEK293).
-
Radioligand: [¹²⁵I]Iodocyanopindolol or [³H]Dihydroalprenolol.
-
Test Compounds: this compound, Propranolol, Pindolol, Metoprolol.
-
Non-specific Binding Control: High concentration of a non-labeled beta-blocker (e.g., 10 µM Propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture the cells to confluency.
-
Harvest the cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of radioligand.
-
Add increasing concentrations of the unlabeled test compound.
-
For non-specific binding, add a high concentration of an unlabeled competitor.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger in the beta-adrenergic signaling pathway. This can determine if a compound is an agonist (stimulates cAMP production), an antagonist (blocks agonist-stimulated cAMP production), or a partial agonist (has intrinsic sympathomimetic activity).
Materials:
-
Cell Line: A new cell line expressing the human β1 or β2 adrenergic receptor.
-
Test Compounds: this compound, Propranolol, Pindolol, Metoprolol.
-
Agonist: Isoproterenol (a full agonist).
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Culture:
-
Seed the cells in a 96-well plate and allow them to attach and grow to the desired confluency.
-
-
Assay:
-
For Antagonist Activity:
-
Pre-incubate the cells with increasing concentrations of the test compound (e.g., this compound, Propranolol, Metoprolol).
-
Add a fixed concentration of the agonist (Isoproterenol, typically at its EC80) to stimulate cAMP production.
-
-
For Agonist/Partial Agonist Activity (ISA):
-
Incubate the cells with increasing concentrations of the test compound alone (e.g., this compound, Pindolol).
-
Include a positive control with a full agonist (Isoproterenol).
-
-
Incubate for a specified time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
For Antagonists: Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 value (the concentration that inhibits 50% of the agonist-stimulated response).
-
For Agonists/Partial Agonists: Plot the cAMP concentration against the log concentration of the compound to determine the EC50 value (the concentration that produces 50% of its maximal effect) and the maximal response (Emax).
-
Calculate the intrinsic activity relative to the maximal response of the full agonist, Isoproterenol.
-
Visualizations
Beta-Adrenergic Signaling Pathway
The following diagram illustrates the canonical Gs-coupled signaling pathway activated by beta-adrenergic receptor agonists and the point of inhibition by beta-blockers.
Caption: Beta-adrenergic receptor signaling pathway and the site of action for beta-blockers.
Experimental Workflow for Validating Beta-Blocking Activity
This diagram outlines the sequential steps involved in characterizing the beta-blocking activity of a new compound in a novel cell line.
References
Cross-Validation of HPLC and LC-MS/MS Methods for the Bioanalysis of β-Blockers: A Comparative Guide
The accurate quantification of pharmaceuticals in biological matrices is paramount in drug development and clinical monitoring. For β-blockers, a class of drugs widely used to manage cardiovascular diseases, robust and reliable analytical methods are essential. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of β-blockers, using pindolol (B1678383) and other similar compounds as representative examples in the absence of specific public data for (-)-Mepindolol.
Quantitative Performance Comparison
The choice between HPLC and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the biological matrix. LC-MS/MS generally offers superior sensitivity and specificity compared to HPLC with UV detection. The following tables summarize typical performance characteristics for the analysis of β-blockers based on published data for compounds like pindolol and acebutolol.[1]
Table 1: Comparison of Method Performance Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1.0 - 3.0 µg/mL (for pindolol) | 0.2 - 150 ng/mL (for pindolol) |
| Correlation Coefficient (r²) | > 0.999 | > 0.996 |
| Limit of Detection (LOD) | 0.12 µg/mL (for pindolol)[1] | 0.4 - 1.5 ng/mL (for various β-blockers)[2] |
| Limit of Quantification (LOQ) | 0.5 - 1.0 µg/mL (typical) | 0.2 ng/mL (for pindolol) |
| Intra-day Precision (%RSD) | < 3%[1] | < 15% |
| Inter-day Precision (%RSD) | < 3%[1] | < 15% |
| Accuracy | 98 - 102% (typical) | 85 - 115% |
| Recovery | ~77% (for metoprolol) | > 80% (for various β-blockers) |
Table 2: Typical Chromatographic Conditions
| Parameter | HPLC-UV (Example for Pindolol)[1] | LC-MS/MS (Example for Pindolol and Acebutolol) |
| Column | β-cyclodextrin bonded-phase | Waters ACQUITY UPLC BEH C18 |
| Mobile Phase | 1.0% w/v triethylamine (B128534) acetate (B1210297) buffer (pH 5.5) and methanol (B129727) (90:10, v/v) | Gradient with acetonitrile (B52724) and water (containing formic acid) |
| Flow Rate | 0.8 mL/min | 0.4 mL/min |
| Detection | UV at 245 nm | Tandem Mass Spectrometry (MRM mode) |
| Run Time | ~10 min | ~2 min |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for sample preparation and analysis using HPLC and LC-MS/MS for β-blockers in biological matrices like plasma.
HPLC-UV Method Protocol (Representative)
-
Sample Preparation (Protein Precipitation):
-
To 1 mL of plasma sample, add 2 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
-
-
Chromatographic Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.5) and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 220 nm).
-
Quantification: Based on the peak area of the analyte compared to a calibration curve prepared with known concentrations of the standard.
-
LC-MS/MS Method Protocol (Representative)
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 50 µL of internal standard solution.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex and then centrifuge at 13,000 rpm for 5 minutes.
-
Dilute 200 µL of the supernatant with 800 µL of water.
-
Inject into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Analysis:
-
UPLC System: Waters ACQUITY UPLC or similar.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or similar.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.
-
Workflow and Process Diagrams
The following diagrams illustrate the typical experimental workflows for the HPLC-UV and LC-MS/MS methods.
Figure 1. Experimental workflow for HPLC-UV analysis.
Figure 2. Experimental workflow for LC-MS/MS analysis.
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of β-blockers in biological matrices. The choice of method will be dictated by the specific requirements of the study.
-
HPLC-UV is a robust and cost-effective method suitable for applications where high sensitivity is not a primary concern, such as in the analysis of pharmaceutical formulations or in studies with higher dosage concentrations.[1]
-
LC-MS/MS is the preferred method for bioanalytical studies requiring high sensitivity and selectivity, such as pharmacokinetic and bioequivalence studies, where low concentrations of the drug and its metabolites need to be accurately measured in complex biological fluids. The significantly shorter run times offered by modern UPLC-MS/MS systems also allow for higher sample throughput.
Cross-validation between the two methods, where feasible, can provide a comprehensive understanding of the drug's behavior and ensure the reliability of the data generated throughout the drug development lifecycle.
References
Reproducibility of Antihypertensive Effects of (-)-Mepindolol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive effects of (-)-Mepindolol with alternative beta-blockers, supported by experimental data. The focus is on the reproducibility of its therapeutic action, underpinned by its distinct pharmacological profile.
Executive Summary
This compound is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). Its antihypertensive efficacy has been demonstrated in multiple clinical studies, showing consistent reductions in blood pressure. This guide synthesizes data from various studies to evaluate the reproducibility of its effects and compares its performance with other beta-blockers such as metoprolol (B1676517), pindolol (B1678383), atenolol, and propranolol. The unique dual mechanism of action of this compound, involving both β-adrenoceptors and serotonin (B10506) 5-HT1A receptors, is also explored. While the antihypertensive effects of this compound are generally consistent, inter-individual variability in patient response is an important consideration, as with all antihypertensive therapies.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from clinical trials comparing the antihypertensive effects of this compound and related beta-blockers.
Table 1: Comparison of Mepindolol and Metoprolol in Hypertensive Patients (4-week treatment) [1]
| Parameter | Mepindolol (5 mg/day) | Metoprolol (200 mg/day) | Placebo |
| N | 10 | 9 | 10 |
| Baseline SBP (mmHg) | Not Reported | Not Reported | Not Reported |
| Post-treatment SBP (rest, mmHg) | 154.0 | 148.8 | 153.0 |
| Baseline DBP (mmHg) | Not Reported | Not Reported | Not Reported |
| Post-treatment DBP (rest, mmHg) | 95.5 | 94.4 | 96.0 |
| Baseline HR (rest, bpm) | Not Reported | Not Reported | Not Reported |
| Post-treatment HR (rest, bpm) | 73.7 | 70.1 | 77.8 |
| Post-treatment SBP (stress, mmHg) | 198.0 | 198.8 | 202.2 |
| Post-treatment DBP (stress, mmHg) | 115.5 | 114.4 | 119.0 |
| Post-treatment HR (stress, bpm) | 124.3 | 144.6 | 143.5 |
Table 2: Comparison of Pindolol and Metoprolol in Essential Hypertension (6-month treatment) [2]
| Parameter | Pindolol (5-15 mg/day) | Metoprolol (100-300 mg/day) |
| N | 18 | 18 |
| Blood Pressure Reduction (6 weeks, mmHg) | 21.9 / 10.9 | 17.1 / 11.8 |
| Heart Rate Reduction (6 weeks, bpm) | 4.4 (NS) | 10.7 (p < 0.001) |
| Heart Rate Reduction (6 months, bpm) | 5.2 (p < 0.05) | Not Reported |
| Calf Vascular Resistance (rest) | Reduced (p < 0.05) | Tended to increase |
| Forearm Vascular Resistance (rest, 6 months) | Reduced (p < 0.02) | Reduced (p < 0.001) |
Table 3: Comparative Effects of Various Beta-Blockers on Blood Pressure [3]
| Drug | Cardioselectivity | Intrinsic Sympathomimetic Activity (ISA) | Antihypertensive Effect Compared to Pindolol | Effect on Resting Heart Rate Compared to Pindolol |
| Pindolol | No | Yes | - | - |
| Metoprolol | Yes | No | Not significantly different | Greater reduction |
| Atenolol | Yes | No | Not significantly different | Greater reduction |
| Propranolol | No | No | Not significantly different | Greater reduction |
| Timolol | No | No | Not significantly different | Greater reduction |
| Nadolol | No | No | Not significantly different | Greater reduction |
| Oxprenolol | No | Yes | Pindolol slightly more effective | Both less bradycardia than propranolol |
Experimental Protocols
The following provides a generalized methodology for the clinical trials cited. Specific details may vary between studies.
Objective: To compare the antihypertensive efficacy and safety of this compound with other beta-blockers.
Study Design: Randomized, double-blind, parallel-group or crossover clinical trials.
Participant Population: Adult male and female patients diagnosed with essential hypertension. Key inclusion criteria often include a specific range of diastolic and/or systolic blood pressure. Exclusion criteria typically include secondary hypertension, severe cardiovascular disease, and contraindications to beta-blocker therapy.
Interventions:
-
Test Drug: this compound (or its analogue Pindolol) administered orally at a specified daily dose (e.g., 5 mg/day for Mepindolol, 5-15 mg/day for Pindolol).
-
Comparator Drugs: Active comparators such as Metoprolol (e.g., 100-300 mg/day), Atenolol, or Propranolol, and/or placebo.
-
Washout Period: A period of 2-4 weeks where patients receive a placebo to establish baseline blood pressure.
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in sitting or supine systolic and diastolic blood pressure at the end of the treatment period.
-
Secondary Efficacy Endpoints: Change in heart rate, response rate (proportion of patients achieving a target blood pressure), and in some studies, hemodynamic parameters like cardiac output and peripheral resistance.
-
Safety and Tolerability: Incidence of adverse events, monitored through patient reporting and clinical assessments.
Procedures:
-
Screening and Baseline: Eligible patients undergo a physical examination, and baseline blood pressure and heart rate are measured after a washout period.
-
Randomization: Patients are randomly assigned to a treatment group.
-
Treatment Period: Patients receive the assigned treatment for a predefined duration (e.g., 4 weeks to 6 months).
-
Follow-up Visits: Blood pressure, heart rate, and adverse events are assessed at regular intervals. In some studies, ambulatory blood pressure monitoring or exercise stress tests are performed.
-
Data Analysis: Statistical methods are used to compare the changes in blood pressure and heart rate between treatment groups.
Mechanism of Action and Signaling Pathways
This compound exerts its antihypertensive effects through a dual mechanism of action:
-
Non-selective β-Adrenergic Blockade: Like other non-selective beta-blockers, this compound blocks β1 and β2 adrenergic receptors. Blockade of β1 receptors in the heart reduces heart rate, myocardial contractility, and cardiac output. Blockade of β2 receptors can lead to vasoconstriction, but this effect is counteracted by its intrinsic sympathomimetic activity.
-
Intrinsic Sympathomimetic Activity (ISA): this compound is a partial agonist at β-adrenergic receptors. This means that in states of low sympathetic tone (e.g., at rest), it can cause mild receptor stimulation, leading to less pronounced bradycardia and reduction in cardiac output compared to beta-blockers without ISA.[4]
-
5-HT1A Receptor Interaction: Similar to its analogue pindolol, this compound is an antagonist at serotonin 5-HT1A receptors.[5][6] This interaction may contribute to its antihypertensive effect, potentially through central mechanisms that reduce sympathetic outflow. Pindolol has been shown to be a weak partial agonist at 5-HT1A receptors.[7]
Caption: Signaling pathway of this compound.
Experimental Workflow
The typical workflow for a clinical trial investigating the antihypertensive effects of this compound is depicted below.
Caption: Clinical trial workflow.
Reproducibility and Inter-Individual Variability
Direct studies on the reproducibility of this compound's antihypertensive effects are scarce. However, the consistency of findings across multiple independent clinical trials suggests a reliable and reproducible blood pressure-lowering effect in hypertensive populations. For instance, studies have consistently shown that Mepindolol and its analogue Pindolol are effective in reducing both systolic and diastolic blood pressure.[1][2][3]
It is crucial to acknowledge that, like all antihypertensive medications, there is inter-individual variability in the response to this compound. Factors that can influence a patient's response include:
-
Genetic Factors: Polymorphisms in genes encoding for drug metabolizing enzymes and drug targets can affect both the pharmacokinetics and pharmacodynamics of the drug.
-
Patient Characteristics: Age, race, and the presence of comorbidities can influence the antihypertensive response.
-
Baseline Sympathetic Tone: The degree of intrinsic sympathomimetic activity may be more or less beneficial depending on the patient's baseline level of sympathetic nervous system activity.
Conclusion
This compound is an effective antihypertensive agent with a reproducible effect on blood pressure reduction, as evidenced by consistent findings across multiple clinical trials. Its unique pharmacological profile, combining non-selective beta-blockade with intrinsic sympathomimetic activity and 5-HT1A receptor antagonism, offers a distinct therapeutic option. While its overall efficacy is comparable to other beta-blockers, its ISA may offer advantages in certain patient populations by causing less bradycardia. Future research focusing on pharmacogenomics could help in predicting patient response and further personalizing antihypertensive therapy with this compound.
References
- 1. [Effect of beta blockers with intrinsic sympathomimetic activity on blood pressure and blood lipids in patients with essential hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haemodynamic effects of metoprolol and pindolol: a comparison in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic trials of pindolol in hypertension: comparison and combination with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partial 5-HT1A receptor agonist properties of (-)pindolol in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How does pindolol improve antidepressant action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (-)-Mepindolol and Other Non-Selective Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a drug for its receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
The following table summarizes the reported Ki values for Propranolol (B1214883), Pindolol (B1678383), and Timolol at human β1- and β2-adrenergic receptors, as well as the serotonin (B10506) 5-HT1A receptor. This multi-receptor interaction is a key feature of some non-selective beta-blockers and contributes to their diverse pharmacological effects.
Table 1: Receptor Binding Affinities (Ki) in nM
| Compound | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) |
| (-)-Mepindolol | Data not available | Data not available | Data not available |
| (-)-Propranolol | 9.38[1] | 9.02[1] | 71 - 115[2] |
| Pindolol | 8.17[1] | 7.70[1] | 6.4[3] |
| (S)-Timolol | 1.97[4] | 2.0[4] | Data not available |
Note: The binding affinity of Propranolol for the 5-HT1A receptor can vary based on experimental conditions.
Functional Antagonism and Intrinsic Sympathomimetic Activity (ISA)
Functional assays measure the biological effect of a drug, such as its ability to antagonize the action of an agonist. The pA2 value is a measure of the potency of a competitive antagonist; a higher pA2 value indicates greater potency.
A key differentiator among non-selective beta-blockers is the presence or absence of Intrinsic Sympathomimetic Activity (ISA). Beta-blockers with ISA are partial agonists, meaning they can weakly stimulate beta-adrenergic receptors in addition to blocking the effects of more potent endogenous agonists like epinephrine (B1671497) and norepinephrine.[5] This partial agonism is particularly evident in states of low sympathetic tone, potentially leading to a smaller reduction in resting heart rate and cardiac output compared to beta-blockers without ISA.[6]
This compound is known to possess ISA, a characteristic it shares with Pindolol.[7] In contrast, Propranolol and Timolol are examples of non-selective beta-blockers without significant ISA.[8] Clinical and hemodynamic studies have shown that this compound is more effective than Pindolol at lowering resting and exercise heart rate at lower doses, suggesting a greater potency in its functional effects.[9]
Table 2: Functional Activity (pA2) and Intrinsic Sympathomimetic Activity (ISA)
| Compound | β1-Adrenoceptor (pA2) | β2-Adrenoceptor (pA2) | Intrinsic Sympathomimetic Activity (ISA) |
| This compound | Potent antagonist; reported to be more potent than Pindolol in functional studies[9] | Potent antagonist | Present[7] |
| Propranolol | 8.32[10] | 8.47 - 8.52[11] | Absent[8] |
| Pindolol | High potency | High potency | Present[6] |
| Timolol | High potency | High potency | Absent[8] |
Signaling Pathways
Non-selective beta-blockers primarily exert their effects by modulating the signaling pathways of β1- and β2-adrenergic receptors. Additionally, some, like Pindolol and Propranolol, interact with the 5-HT1A serotonin receptor pathway.
β-Adrenergic Receptor Signaling
β1 and β2-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists such as epinephrine, couple to the stimulatory G-protein, Gs. This initiates a signaling cascade that leads to the production of the second messenger cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and mediates various cellular responses. Non-selective beta-blockers competitively antagonize the binding of agonists to these receptors, thereby inhibiting this signaling pathway.
5-HT1A Receptor Signaling and its Modulation
The 5-HT1A receptor is also a GPCR, but it couples to the inhibitory G-protein, Gi. Activation of the 5-HT1A receptor by serotonin leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cAMP levels. Beta-blockers like Pindolol and Propranolol are also antagonists at this receptor, which can lead to complex downstream effects, particularly in the central nervous system.[12][13] This dual antagonism of both beta-adrenergic and serotonergic receptors is a key area of research for certain therapeutic applications.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the binding affinity and functional activity of beta-blockers.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a receptor. It measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for β-adrenergic or 5-HT1A receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or tissue homogenates).
-
Radioligand (e.g., [³H]-CGP-12177 for β-adrenergic receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).
-
Unlabeled test compounds (e.g., this compound, Propranolol).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known antagonist).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding) is determined from this curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
This assay measures the functional consequence of receptor activation or inhibition by quantifying the production of cAMP.
Objective: To determine the effect of a test compound on agonist-stimulated adenylyl cyclase activity.
Materials:
-
Intact cells or cell membranes expressing the receptor of interest.
-
Agonist (e.g., Isoproterenol for β-adrenergic receptors).
-
Test antagonist compounds.
-
ATP (the substrate for adenylyl cyclase).
-
Assay buffer containing phosphodiesterase inhibitors (to prevent cAMP degradation).
-
cAMP detection kit (e.g., ELISA-based or fluorescence-based).
Procedure:
-
Cell/Membrane Preparation: Prepare cells or membranes as in the binding assay.
-
Pre-incubation: Pre-incubate the cells/membranes with varying concentrations of the antagonist test compound.
-
Stimulation: Add a fixed concentration of the agonist to stimulate adenylyl cyclase activity.
-
Reaction: Allow the reaction to proceed for a specific time at 37°C.
-
Termination: Stop the reaction (e.g., by adding a stop solution or by boiling).
-
cAMP Measurement: Measure the amount of cAMP produced in each sample using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the amount of cAMP produced against the logarithm of the antagonist concentration. This will show the inhibitory effect of the antagonist on agonist-stimulated cAMP production, from which the potency (e.g., IC50) can be determined.
Conclusion
This compound is a potent, non-selective beta-blocker characterized by its intrinsic sympathomimetic activity. While direct comparative binding affinity data (Ki values) are lacking, functional studies demonstrate its high potency, exceeding that of the structurally similar Pindolol in some measures. Its profile, along with other non-selective beta-blockers like Propranolol, Pindolol, and Timolol, highlights the diverse pharmacological landscape of this drug class. The presence of ISA and potential interactions with other receptor systems, such as the 5-HT1A receptor, are critical considerations in the research and development of beta-adrenergic antagonists for various therapeutic applications. The experimental protocols detailed herein provide a foundational framework for the continued investigation and characterization of these and novel compounds.
References
- 1. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pindolol on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beta-blocker binding to human 5-HT(1A) receptors in vivo and in vitro: implications for antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bopindolol: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pindolol? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. What is the mechanism of Mepindolol Sulfate? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative clinical and hemodynamic investigations on two beta-receptor blocking agents (pindolol and mepindolol) in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is Mepindolol Sulfate used for? [synapse.patsnap.com]
- 12. Mepindolol - Wikipedia [en.wikipedia.org]
- 13. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Enantiomerically Pure (-)-Mepindolol: A Validation of a Novel Chemoenzymatic Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between a traditional and a novel synthesis pathway for obtaining enantiomerically pure (-)-Mepindolol, a beta-adrenergic receptor blocker. The information presented herein is intended to validate the adoption of a more efficient and stereoselective chemoenzymatic approach over classical resolution methods. While specific data for Mepindolol is extrapolated from its close structural analog, Pindolol, the principles and experimental data provide a robust framework for decision-making in the synthesis of chiral beta-blockers.
Executive Summary
The pharmacological activity of many beta-blockers, including Mepindolol, resides predominantly in the (S)-enantiomer, in this case, this compound. Consequently, the production of the enantiomerically pure compound is crucial for therapeutic efficacy and safety.[1][2] Traditionally, this has been achieved by synthesizing the racemic mixture and subsequently resolving the enantiomers, a process inherently limited to a 50% theoretical yield for the desired product.[3] This guide details a modern chemoenzymatic pathway that introduces chirality early in the synthesis, leading to significantly higher enantiomeric purity and a more streamlined process. This novel approach, validated through extensive research on analogous beta-blockers, offers a compelling alternative for the efficient and scalable production of this compound.
Comparison of Synthesis Pathways
The following tables summarize the key quantitative differences between the traditional racemic synthesis with chiral resolution and the modern chemoenzymatic pathway.
Table 1: Comparison of Key Performance Indicators
| Parameter | Traditional Pathway (Racemic Synthesis + Resolution) | Novel Chemoenzymatic Pathway |
| Overall Yield of (-)-Enantiomer | < 50% (theoretical maximum from racemate) | Typically 35-45% (for the resolved intermediate) |
| Enantiomeric Excess (e.e.) | Variable, dependent on resolution method | > 99% |
| Key Chiral Step | Resolution of final racemic product | Enzymatic kinetic resolution of a key intermediate |
| Process Complexity | Multi-step synthesis followed by a separate resolution step | More "step-economic" with early introduction of chirality |
| Scalability | Resolution step can be challenging to scale | Enzymatic step is often scalable |
Table 2: Step-by-Step Comparison
| Stage | Traditional Pathway | Novel Chemoenzymatic Pathway |
| Initial Synthesis | Synthesis of racemic Mepindolol | Synthesis of a racemic key intermediate (e.g., chlorohydrin) |
| Introduction of Chirality | Chiral resolution of the final product (e.g., chiral chromatography, diastereomeric salt formation) | Lipase-catalyzed kinetic resolution of the racemic intermediate |
| Final Steps | Isolation of the desired (-)-enantiomer | Conversion of the enantiomerically pure intermediate to this compound |
Experimental Protocols
Traditional Pathway: Racemic Synthesis of Mepindolol followed by Chiral Resolution (Conceptual)
This pathway is based on established methods for synthesizing racemic beta-blockers like propranolol.[4]
Step 1: Synthesis of Racemic 1-(2-methyl-1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol (Racemic Mepindolol)
-
Formation of the Glycidyl Ether: 2-methyl-1H-indol-4-ol is reacted with epichlorohydrin (B41342) in the presence of a base (e.g., sodium hydroxide) to form the racemic epoxide, 4-(oxiran-2-ylmethoxy)-2-methyl-1H-indole.
-
Amination: The resulting epoxide is then treated with isopropylamine (B41738) to open the epoxide ring, yielding racemic Mepindolol.
Step 2: Chiral Resolution
-
The racemic Mepindolol is subjected to chiral high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase to separate the (+) and (-) enantiomers.
-
Alternatively, the racemate can be reacted with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization, followed by the liberation of the enantiomerically pure drug.
Novel Chemoenzymatic Pathway for this compound
This pathway is adapted from a highly successful chemoenzymatic synthesis of enantiomerically enriched beta-blockers, including Pindolol.[5][6]
Step 1: Synthesis of Racemic 1-chloro-3-(2-methyl-1H-indol-4-yloxy)propan-2-ol
-
2-methyl-1H-indol-4-ol is reacted with epichlorohydrin to produce the racemic chlorohydrin intermediate.
Step 2: Lipase-Catalyzed Kinetic Resolution
-
The racemic chlorohydrin is dissolved in an appropriate organic solvent (e.g., toluene).
-
An acylating agent (e.g., vinyl acetate) and a lipase (B570770) (e.g., Amano Lipase PS-IM) are added to the solution.
-
The reaction is stirred at a controlled temperature (e.g., 45°C) and monitored by chiral HPLC. The lipase selectively acylates the (S)-enantiomer, leaving the (R)-chlorohydrin unreacted.
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated (S)-enantiomer and the unreacted (R)-enantiomer.
-
The enzyme is filtered off, and the acylated and unacylated chlorohydrins are separated by chromatography. The (R)-chlorohydrin is obtained with >99% e.e.[5]
Step 3: Synthesis of this compound
-
The enantiomerically pure (R)-chlorohydrin is converted to the corresponding epoxide by treatment with a base.
-
The resulting enantiopure epoxide is then reacted with isopropylamine to yield enantiomerically pure this compound.
Visualizing the Pathways
The following diagrams illustrate the logical flow of both the traditional and the novel chemoenzymatic synthesis pathways.
Caption: Traditional synthesis pathway for this compound.
Caption: Novel chemoenzymatic pathway for this compound.
Workflow Comparison
The following diagram provides a side-by-side comparison of the workflows, highlighting the key differences in strategy.
Caption: Comparison of traditional and chemoenzymatic workflows.
Conclusion
The validation of this novel chemoenzymatic pathway for the synthesis of enantiomerically pure this compound presents a significant advancement over traditional methods. The ability to achieve high enantiomeric excess early in the synthetic route through a scalable enzymatic kinetic resolution circumvents the inherent yield limitations and potential scalability issues of classical chiral resolution. For researchers and drug development professionals, the adoption of such chemoenzymatic strategies offers a more efficient, economical, and elegant solution for the production of single-enantiomer pharmaceuticals.
References
- 1. kup.at [kup.at]
- 2. mdpi.com [mdpi.com]
- 3. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmedchem.com [jmedchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro Binding Affinity with In Vivo Potency of (-)-Mepindolol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of (-)-Mepindolol, a non-selective β-adrenergic receptor antagonist, correlating its in vitro receptor binding characteristics with its in vivo pharmacological effects. By objectively comparing its performance with the closely related and well-characterized compound, (-)-Pindolol, this document aims to provide a clear framework for understanding the translation of preclinical data to potential clinical outcomes. The guide includes detailed experimental methodologies, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to support researchers in the fields of pharmacology and drug development.
In Vitro and In Vivo Potency Comparison
The following tables summarize the key quantitative data for this compound and its structural analog, (-)-Pindolol, to facilitate a comparative assessment of their interaction with β-adrenergic receptors.
Table 1: In Vitro Potency and Binding Affinity of this compound and (-)-Pindolol at β-Adrenergic Receptors
| Compound | Parameter | Value | Receptor Subtype(s) | Species/Tissue |
| This compound | pA2 | 9.96 (9.91-10.01) | β (Chronotropic) | Guinea Pig (Right Atria)[1] |
| pA2 | 9.52 (9.44-9.60) | β (Inotropic) | Guinea Pig (Left Atria)[1] | |
| (-)-Pindolol | pA2 | 9.20 (9.15-9.25) | β (Chronotropic) | Guinea Pig (Right Atria)[1] |
| pA2 | 8.85 (8.76-8.94) | β (Inotropic) | Guinea Pig (Left Atria)[1] | |
| Ki (nM) | 0.25 | β1 (Human) | CHO Cells[2] | |
| Ki (nM) | 0.54 | β2 (Human) | CHO Cells[2] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right of an agonist concentration-response curve, indicating potency. Ki (inhibition constant) represents the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay, indicating binding affinity. A higher pA2 and a lower Ki value indicate greater potency and affinity, respectively.
Table 2: In Vivo Potency and Effects of Mepindolol (B133264) and Pindolol (B1678383)
| Compound | Species | Effect | Potency/Dosage | Key Findings |
| Mepindolol | Human | Reduction of resting and exercise heart rate | More effective at lower doses than pindolol | Greater effect on chronotropic than inotropic receptors[3] |
| Pindolol | Human | Reduction of resting and exercise heart rate | - | -[3] |
| Mepindolol | Rat, Dog, Monkey | Pharmacokinetics | Oral administration | Rapid absorption in rat and dog, slower in monkey[4] |
Experimental Protocols
In Vitro: Radioligand Binding Assay for β-Adrenergic Receptors (Competitive Inhibition)
This protocol is a standard method for determining the binding affinity (Ki) of a test compound for β-adrenergic receptors by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues or cells expressing the target β-adrenergic receptors (e.g., rat lung, CHO cells) are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
A constant concentration of a radioligand with high affinity for β-adrenergic receptors (e.g., [¹²⁵I]Iodocyanopindolol) is used.[2]
-
A range of concentrations of the unlabeled test compound (e.g., this compound) is prepared.
-
The membrane preparation, radioligand, and test compound are incubated together in an assay buffer (e.g., Tris-HCl with MgCl₂) to allow binding to reach equilibrium.[4]
-
Total binding is determined in the absence of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to saturate the receptors.[4]
3. Separation and Detection:
-
The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo: Assessment of β-Adrenoceptor Blocking Activity (Isoproterenol Challenge)
This protocol describes a common in vivo method to assess the potency of a β-blocker by measuring its ability to antagonize the effects of a β-agonist like isoproterenol (B85558).[5]
1. Animal Preparation:
-
Conscious, freely moving rats instrumented for the measurement of heart rate (HR) and blood pressure (BP) are often used.[5]
-
To eliminate parasympathetic influence on heart rate, atropine (B194438) may be administered.[6]
2. Baseline Measurements:
-
Baseline HR and BP are recorded.
3. Isoproterenol Dose-Response:
-
A cumulative dose-response curve to isoproterenol is established by administering increasing doses of isoproterenol (e.g., via intravenous infusion) and recording the corresponding changes in HR and BP.[6]
4. β-Blocker Administration:
-
The test β-blocker (e.g., this compound) is administered at various doses.
5. Post-Blocker Isoproterenol Challenge:
-
After a suitable time for the β-blocker to take effect, the isoproterenol dose-response curve is repeated.
6. Data Analysis:
-
The degree of rightward shift in the isoproterenol dose-response curve in the presence of the β-blocker is quantified.
-
The dose of the β-blocker that produces a 50% reduction in the maximum response to isoproterenol (ED50) can be calculated to determine its in vivo potency.
Visualizing the Correlation
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: β-Adrenergic receptor signaling pathway and the antagonistic action of this compound.
Caption: Workflow for correlating in vitro binding affinity and in vivo potency.
Discussion and Correlation
In vivo, the higher potency of mepindolol observed in vitro translates to a greater effect at lower doses in humans compared to pindolol for reducing resting and exercise-induced heart rate.[3] This observation aligns with the principle that higher in vitro affinity and potency often correlate with higher in vivo potency.[7] A study on various pindolol derivatives concluded that in vitro binding affinity is the most critical factor influencing their in vivo interaction with central β-adrenergic receptors.[7]
It is important to note that both pindolol and mepindolol are known to possess intrinsic sympathomimetic activity (ISA), meaning they can cause a slight activation of the β-adrenergic receptor, particularly in the absence of a strong agonist. This property can influence their overall in vivo effect, for example, by causing less of a decrease in resting heart rate compared to β-blockers without ISA.
References
- 1. Beta-blocking potency of mepindolol and pindolol against isoproterenol-induced inotropic and chronotropic responses in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative clinical and hemodynamic investigations on two beta-receptor blocking agents (pindolol and mepindolol) in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Does In Vitro Potency Predict Clinically Efficacious Concentrations? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural derivatives of pindolol: relationship between in vivo and in vitro potencies for their interaction with central beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (-)-Mepindolol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (-)-Mepindolol. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Summary and Personal Protective Equipment
This compound is a compound that requires careful handling due to its potential health effects. The primary hazards include skin and eye irritation, respiratory tract irritation, and harm if ingested.[1] A summary of the hazards is presented below.
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| Causes skin irritation | Skin irritation (Category 2) |
| Causes serious eye irritation | Eye irritation (Category 2A) |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system |
Source: Sigma-Aldrich Safety Data Sheet, Cayman Chemical Safety Data Sheet[1]
Proper use of Personal Protective Equipment (PPE) is the most critical line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[2] |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect eyes from splashes and dust, preventing serious irritation.[2] |
| Body Protection | A laboratory coat or impervious clothing. | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required. | To avoid inhalation, which can cause respiratory irritation.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Work in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench.[2][3]
-
Ensure that a safety shower and an eyewash station are readily accessible and have been tested.[2]
-
Assemble all necessary materials and equipment before handling the compound to minimize movement and potential for spills.
-
-
Donning PPE :
-
Before handling this compound, put on all required PPE as specified in the table above.
-
-
Handling the Compound :
-
When weighing or transferring the solid compound, do so carefully to avoid the formation of dust.[3]
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep containers of this compound tightly closed when not in use.
-
Avoid eating, drinking, or smoking in the handling area.[2]
-
-
Post-Handling Procedures :
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Clean the work area and any contaminated equipment.
-
Remove PPE in the designated area, avoiding contamination of clean areas.
-
Emergency and First Aid Plan
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison control center or doctor immediately.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and governmental regulations.
-
Waste Segregation :
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, labeled, and sealed hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.
-
-
Container Management :
-
Ensure waste containers are compatible with the chemical.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated secondary containment area.
-
-
Final Disposal :
Safe Handling Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
